molecular formula C12H15NO4 B1300869 4-(2-Methoxy-phenylcarbamoyl)-butyric acid CAS No. 401629-34-3

4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Número de catálogo: B1300869
Número CAS: 401629-34-3
Peso molecular: 237.25 g/mol
Clave InChI: NAXHDZDREUYJPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Methoxy-phenylcarbamoyl)-butyric acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxy-phenylcarbamoyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-phenylcarbamoyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(2-methoxyanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-10-6-3-2-5-9(10)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXHDZDREUYJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354038
Record name 4-(2-Methoxy-phenylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401629-34-3
Record name 4-(2-Methoxy-phenylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"4-(2-Methoxy-phenylcarbamoyl)-butyric acid synthesis pathway"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Introduction

4-(2-Methoxy-phenylcarbamoyl)-butyric acid, also known as 4-((2-methoxyphenyl)carbamoyl)butanoic acid, is a glutaric acid monoamide derivative. This class of compounds holds significance in medicinal chemistry and materials science, often serving as versatile intermediates or building blocks for more complex molecular architectures.[1][2] The presence of both a carboxylic acid and an amide functional group within the same molecule allows for orthogonal derivatization, making it a valuable synthon. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Pathway: Acylation via Cyclic Anhydride Ring-Opening

The most direct and efficient route to synthesizing 4-(2-Methoxy-phenylcarbamoyl)-butyric acid is through the nucleophilic acyl substitution reaction between glutaric anhydride and 2-methoxyaniline (o-anisidine).[3] This reaction proceeds via the ring-opening of the cyclic anhydride by the amine, a process that is typically high-yielding and occurs under mild conditions.[4]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of glutaric anhydride.[5] This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the acyl-oxygen bond of the anhydride ring. A proton transfer then yields the final product, a stable amic acid.

Visualizing the Synthesis

Caption: Reaction scheme for the synthesis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid.

Reagent Properties
ReagentMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Properties
Glutaric Anhydride114.1055-57287A cyclic anhydride used as an acylating agent.[2]
2-Methoxyaniline123.155-6225An aromatic amine that acts as the nucleophile.[6]

Experimental Protocol

This protocol details a robust method for the synthesis and purification of the target compound, drawing parallels from established procedures for similar N-aryl amic acids.[7][8]

Materials and Equipment
  • Glutaric anhydride (1.0 eq)

  • 2-Methoxyaniline (1.0 eq)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M, aqueous)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve glutaric anhydride (1.0 eq) in anhydrous toluene. Begin stirring the solution at room temperature.

  • Amine Addition: Slowly add a solution of 2-methoxyaniline (1.0 eq) in anhydrous toluene to the stirring glutaric anhydride solution. The addition should be dropwise to control any potential exotherm.

  • Reaction: Continue stirring the mixture at room temperature for 2-3 hours. The product will begin to precipitate as a white solid.

  • Work-up:

    • Cool the reaction mixture in an ice bath to ensure complete precipitation.

    • Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

    • To remove any unreacted 2-methoxyaniline, wash the solid with dilute hydrochloric acid.[7][8]

    • Finally, wash the solid thoroughly with deionized water to remove any residual acid and salts.

  • Drying: Dry the crude product under vacuum.

Purification

Recrystallization is the preferred method for purifying the final product.

  • Solvent Selection: Ethanol has been shown to be an effective solvent for the recrystallization of similar amic acids.[7][8]

  • Procedure:

    • Dissolve the crude, dried product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow Start Start Dissolve_Anhydride Dissolve Glutaric Anhydride in Toluene Start->Dissolve_Anhydride Add_Amine Add 2-Methoxyaniline Solution Dropwise Dissolve_Anhydride->Add_Amine Stir_RT Stir at Room Temperature (2-3 hours) Add_Amine->Stir_RT Precipitation Product Precipitates Stir_RT->Precipitation Cool_Ice_Bath Cool in Ice Bath Precipitation->Cool_Ice_Bath Filter_Wash Filter and Wash with: 1. Cold Toluene 2. Dilute HCl 3. Deionized Water Cool_Ice_Bath->Filter_Wash Dry_Crude Dry Crude Product Filter_Wash->Dry_Crude Recrystallize Recrystallize from Hot Ethanol Dry_Crude->Recrystallize Collect_Crystals Collect Purified Crystals Recrystallize->Collect_Crystals Dry_Final Dry Final Product Collect_Crystals->Dry_Final End End Dry_Final->End

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization

The purity and identity of the synthesized 4-(2-Methoxy-phenylcarbamoyl)-butyric acid should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): Will confirm the molecular structure by showing characteristic peaks for the aromatic, methoxy, amide, and aliphatic protons and carbons.

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the N-H, C=O (amide and carboxylic acid), and C-O bonds.

  • Mass Spectrometry: Will confirm the molecular weight of the compound.

Safety and Handling

  • Glutaric anhydride: Can cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Methoxyaniline: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a fume hood.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area away from ignition sources.

  • Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid via the ring-opening of glutaric anhydride with 2-methoxyaniline is a reliable and efficient method. The procedure is straightforward, utilizing common laboratory reagents and techniques. Careful control of the reaction conditions and a thorough purification process are key to obtaining a high-purity product. This guide provides the necessary framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References
  • LookChem. N-(2-methoxy-4-methylphenyl)succinamic acid. Available at: [Link]

  • Gowda, B. T., et al. (2011). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1173. Available at: [Link]

  • Gowda, B. T., et al. (2011). N-(2-Methylphenyl)succinamic acid. ResearchGate. Available at: [Link]

  • Reactory. Reactions of Acid Anhydrides. Available at: [Link]

  • MDPI. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

  • Fiveable. Glutaric anhydride Definition. Organic Chemistry II Key Term. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Available at: [Link]

  • Chem-Impex. Glutaric anhydride. Available at: [Link]

  • ResearchGate. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available at: [Link]

  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available at: [Link]

  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). Available at: [Link]

  • PrepChem.com. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Available at: [Link]

Sources

"4-(2-Methoxy-phenylcarbamoyl)-butyric acid IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid [1][2][3][4][5]

Part 1: Executive Summary & Chemical Identity

4-(2-Methoxy-phenylcarbamoyl)-butyric acid (CAS: 401629-34-3) is a specialized organic intermediate belonging to the class of glutaranilic acids .[2] While often encountered in high-throughput screening libraries and medicinal chemistry campaigns, its nomenclature can be a source of confusion due to the interchanging use of butyric and pentanoic acid derivatives.[2]

Functionally, this compound serves as a bifunctional linker and a pharmacophore scaffold .[2] It possesses a free carboxylic acid terminus (for solubility or further conjugation) and a lipophilic o-anisidine amide moiety (often implicated in protein binding or receptor docking).[2]

Table 1: Physicochemical Core Data

PropertySpecification
CAS Number 401629-34-3
IUPAC Name 5-[(2-Methoxyphenyl)amino]-5-oxopentanoic acid
Common Synonyms N-(2-Methoxyphenyl)glutaramic acid; Glutaranilic acid, 2'-methoxy-
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Physical State Solid (typically off-white to pale beige powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (acidic pH)
pKa (Predicted) ~4.5 (Carboxylic acid), ~13 (Amide NH)

Part 2: Nomenclature & Structural Logic

To work effectively with this compound, one must deconstruct its naming convention.[2] The name "4-(2-Methoxy-phenylcarbamoyl)-butyric acid" is technically a semi-systematic derivative name that views the molecule as a substituted butyric acid.[2]

  • The Backbone: A butyric acid chain (4 carbons).[2]

  • The Substituent: A carbamoyl group attached to the 4th carbon.[2]

  • The Extension: The carbamoyl carbon itself adds a 5th carbon to the continuous chain, transforming the backbone electronically into a glutaric (pentanedioic) acid derivative .[2]

Why this matters: In database searching (e.g., SciFinder, Reaxys), searching for the "butyric" name may miss results indexed under the IUPAC "pentanoic" or "glutaramic" nomenclature.[2]

Figure 1: Nomenclature Taxonomy

Nomenclature Root Chemical Structure C12H15NO4 IUPAC IUPAC Systematic 5-[(2-methoxyphenyl)amino]-5-oxopentanoic acid Root->IUPAC Preferred Semi Semi-Systematic 4-(2-Methoxy-phenylcarbamoyl)-butyric acid Root->Semi Vendor Catalog Common Common/Trivial N-(2-Methoxyphenyl)glutaramic acid Root->Common Lab Vernacular

Caption: Hierarchical breakdown of nomenclature used in academic and commercial databases.

Part 3: Synthesis Protocol (The Anhydride Ring-Opening)

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution.[2] The lone pair on the o-anisidine nitrogen attacks one of the carbonyl carbons of the glutaric anhydride.[2] The ring strain of the anhydride drives the reaction forward, opening the ring to release the free carboxylic acid.[2]

Figure 2: Synthesis Pathway

Synthesis Anhydride Glutaric Anhydride (Electrophile) TS Tetrahedral Intermediate (Ring Opening) Anhydride->TS Reflux/DCM Anisidine o-Anisidine (Nucleophile) Anisidine->TS Product 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (Target) TS->Product Proton Transfer

Caption: Nucleophilic ring-opening of glutaric anhydride by o-anisidine.

Step-by-Step Protocol

Reagents:

  • Glutaric Anhydride (1.0 equiv)[2]

  • o-Anisidine (1.0 equiv)[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[2]

  • Triethylamine (0.1 equiv, optional catalyst)[2]

Procedure:

  • Preparation: Dissolve 1.14 g (10 mmol) of glutaric anhydride in 20 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 1.23 g (10 mmol) of o-anisidine dropwise to the stirring solution.

    • Note: The reaction is exothermic.[2] If scaling up (>50g), cool the vessel to 0°C during addition.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. For lower reactivity amines, refluxing for 2 hours may be necessary.[2]

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[2] The anhydride spot will disappear.[2]

  • Precipitation (Self-Validating Step): In many cases, the product is less soluble in DCM than the starting materials and will precipitate as a white solid.[2]

    • If precipitate forms: Filter, wash with cold DCM, and dry.[2]

    • If no precipitate:[2] Evaporate solvent, redissolve in saturated NaHCO₃ (aq).[2] Wash with Ethyl Acetate (to remove unreacted aniline).[2] Acidify the aqueous layer to pH 2 with 1M HCl.[2] The product will precipitate.[2]

  • Purification: Recrystallize from Ethanol/Water if purity is <95%.[2]

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):

  • δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).[2] Broad singlet, may exchange with D₂O.

  • δ 9.2 ppm (s, 1H): Amide proton (-NH -CO-).[2]

  • δ 7.0–8.0 ppm (m, 4H): Aromatic protons of the o-anisidine ring.[2] Look for the characteristic splitting pattern of 1,2-disubstitution.

  • δ 3.8 ppm (s, 3H): Methoxy group (-OCH ₃).[2] Strong singlet.

  • δ 2.3–2.4 ppm (t, 2H): Methylene adjacent to amide carbonyl.[2]

  • δ 2.2–2.3 ppm (t, 2H): Methylene adjacent to carboxylic acid.[2]

  • δ 1.8 ppm (quint, 2H): Central methylene of the glutaric chain.

2. Mass Spectrometry (ESI-MS):

  • Positive Mode: [M+H]⁺ = 238.25[2]

  • Negative Mode: [M-H]⁻ = 236.25 (More sensitive due to the carboxylic acid).[2]

Part 5: Applications in Drug Development

While often categorized as a "building block," this molecule has specific utility in medicinal chemistry:

  • Linker Chemistry: The 5-carbon chain provides a flexible spacer length of approximately 6–8 Å.[2] This is ideal for PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands where a specific distance between the warhead and the E3 ligase ligand is required.[2]

  • Prodrug Design: The glutaramic acid moiety can be used to solubilize hydrophobic aniline drugs.[2] The amide bond is stable in plasma but can be cleaved by specific amidases intracellularly.[2]

  • Fragment-Based Drug Discovery (FBDD): The o-anisidine motif is a "privileged structure" found in many GPCR ligands.[2] This acid derivative serves as a soluble fragment for screening against targets like TRP channels or kinases.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2060086, 5-[(2-methoxyphenyl)amino]-5-oxopentanoic acid.[2] Retrieved from [Link][2]

  • Gellman, S. H. (1998). Foldamers: A Manifesto.[2] Accounts of Chemical Research, 31(4), 173-180.[2] (Contextual grounding for glutaramic acid linkers in peptidomimetics).

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action.[2] Academic Press.[2] (Reference for prodrug amide stability).

Sources

"Initial purity analysis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

This guide outlines the strategic framework for the initial purity analysis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (also known as N-(2-methoxyphenyl)glutaramic acid).[1]

As a Senior Application Scientist, I must emphasize that analyzing this molecule requires understanding its synthetic origin. This compound is typically synthesized via the nucleophilic ring-opening of glutaric anhydride by o-anisidine (2-methoxyaniline).[1] Therefore, the analytical strategy is not just about confirming the product, but critically about quantifying specific process-related impurities—most notably the potentially genotoxic starting material, o-anisidine.

Structural Criticality[1]
  • Chemical Nature: Amphiphilic (contains a lipophilic anisole tail and a hydrophilic carboxylic acid head).

  • pKa Considerations: The terminal carboxylic acid (

    
    ) dictates that pH control is mandatory during liquid chromatography to prevent peak tailing.
    
  • Safety Alert: The starting material, o-anisidine, is a Class 2 solvent/reagent (ICH Q3C) and a known carcinogen. Its limit of detection (LOD) must be extremely low.

Impurity Origin & Profiling Strategy

Before touching an instrument, we must map the "Genealogy of Impurities." This causal analysis defines what we look for.

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the reaction pathway and the genesis of critical impurities (Impurities A, B, and C).

SynthesisPath Anhydride Glutaric Anhydride (Starting Material) Product TARGET PRODUCT 4-(2-Methoxy-phenylcarbamoyl)- butyric acid Anhydride->Product + Anisidine ImpurityA Impurity A: Glutaric Acid (Hydrolysis) Anhydride->ImpurityA + H2O (Moisture) Anisidine o-Anisidine (Toxic Amine) Anisidine->Product ImpurityB Impurity B: Bis-amide (Over-reaction) Product->ImpurityB + Excess Anisidine

Caption: Reaction scheme showing the target synthesis and the competitive pathways leading to Hydrolysis (Impurity A) and Bis-amidation (Impurity B).

Analytical Protocol 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: Quantitative purity assessment and impurity limit testing. Rationale: Reverse-Phase (RP-HPLC) is selected.[1] The mobile phase must be acidic to suppress the ionization of the carboxylic acid moiety, ensuring the analyte interacts with the C18 stationary phase as a neutral molecule for sharp peak shape.

Method Parameters
ParameterSpecificationTechnical Justification
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard lipophilic retention.[1] Smaller particle size (3.5 µm) improves resolution between the acid and the amide.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.5) suppresses carboxylic acid ionization (

vs

).[1]
Mobile Phase B Acetonitrile (ACN)Strong solvent to elute the lipophilic anisole ring.
Gradient T0: 5% B

T15: 80% B
Starts highly aqueous to retain polar Glutaric acid (Impurity A), ramps to elute the Bis-amide (Impurity B).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nm & 280 nm210 nm: Universal amide/acid detection. 280 nm: Specific for the aromatic anisole ring (confirms identity).
Column Temp 30°CEnsures retention time reproducibility.
Critical System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ): 
    
    
    
    between o-anisidine (basic) and the Target Product (acidic).
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak (confirms successful pH suppression).

Analytical Protocol 2: Structural Validation (NMR)

Objective: Confirm the formation of the amide bond and the integrity of the butyric chain.

1H-NMR (DMSO-d6, 400 MHz) - Expected Signals
  • 
     12.0 ppm (Broad Singlet, 1H):  Carboxylic acid proton (-COOH ).[1] Disappearance with 
    
    
    
    shake confirms acidic nature.
  • 
     9.2 ppm (Singlet, 1H):  Amide proton (-NH -CO-).[1] Critical proof of reaction completion.
    
  • 
     6.8 - 8.0 ppm (Multiplets, 4H):  Aromatic protons of the o-anisidine ring.[1]
    
  • 
     3.8 ppm (Singlet, 3H):  Methoxy group (-OCH 
    
    
    
    ).[1]
  • 
     2.3 - 1.8 ppm (Multiplets, 6H):  The glutaric backbone chain (-CH 
    
    
    
    -CH
    
    
    -CH
    
    
    -).[1]

Causality Check: If the integral at 9.2 ppm is missing, the reaction failed (salt formation only). If the integral at 3.8 ppm is doubled, you have formed the Bis-amide (Impurity B).

Analytical Protocol 3: Residual & Inorganic Analysis[1]

Purity is not just about organic impurities; it includes volatiles and inorganics.

A. Loss on Drying (LOD) / Water Content (Karl Fischer)
  • Method: Karl Fischer (Coulometric).

  • Limit: NMT 0.5%.

  • Why: Glutaric acid derivatives are hygroscopic. Excess water promotes hydrolysis back to the starting materials.

B. Residue on Ignition (ROI)
  • Method: Sulfated Ash.

  • Limit: NMT 0.1%.

  • Why: If an inorganic base (NaOH/KOH) was used during synthesis or workup, sodium/potassium salts of the product may remain. These will not show up in HPLC-UV but will drastically alter stoichiometry.

Comprehensive Workflow Visualization

The following decision tree dictates the logical flow of analysis. It prevents "testing into compliance" by establishing hard stops.

Diagram 2: The Analytical Decision Matrix

AnalyticalWorkflow Start Crude Sample Received Visual Visual Inspection (White to Off-white Powder) Start->Visual Solubility Solubility Check (Soluble in DMSO/MeOH?) Visual->Solubility HPLC RP-HPLC (Gradient) Check Purity & o-Anisidine Solubility->HPLC Decision1 Purity > 98%? Anisidine < 0.1%? HPLC->Decision1 NMR 1H-NMR & MS Structure Confirmation Decision1->NMR Yes Reject REJECT BATCH Recrystallize Decision1->Reject No KF Karl Fischer (Water Content) NMR->KF Release RELEASE COA Valid Reference Standard KF->Release

Caption: Analytical triage workflow. Note that HPLC is placed before NMR to ensure the sample is pure enough for spectral interpretation.

Troubleshooting & Interpretation Guide

ObservationRoot CauseCorrective Action
HPLC: Split Peak for Main Analyte pH of mobile phase is near pKa (4.5).[1]Lower Mobile Phase A pH to < 3.0 using Phosphoric Acid.
NMR: Extra Singlet @ 3.8 ppm Presence of unreacted o-anisidine or Bis-amide.[1]Check HPLC at 280 nm. If retained longer than product, it is Bis-amide.
Melting Point Depression (< 100°C) Solvent entrapment or Hydrolysis.Run GC-Headspace for solvents; Check HPLC for Glutaric acid (early eluting).

References

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2] (2006).[3][2] Defines reporting thresholds for organic impurities.

  • International Conference on Harmonisation (ICH). ICH Q3C(R8): Impurities: Guideline for Residual Solvents. (2021). Classifies o-anisidine and reaction solvents.

  • National Center for Biotechnology Information. PubChem Compound Summary for Glutaric Acid. (Used for impurity profiling logic).[3]

  • Sielc Technologies. HPLC Method for Analysis of Glutaric Anhydride and Acids. (Basis for acidic mobile phase selection).

Sources

"Review of literature on phenylcarbamoyl butyric acid compounds"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Phenylcarbamoyl Butyric Acid (PCBA) compounds, specifically focusing on 4-(phenylcarbamoyl)butanoic acid (also known as N-phenylglutaramic acid) and its derivatives.

From Synthetic Intermediates to Bioactive Scaffolds

Executive Summary

Phenylcarbamoyl butyric acid (PCBA) derivatives represent a specific class of glutaranilic acids characterized by a phenyl ring linked to a butyric acid chain via an amide bond (


). While often conflated with the well-known histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA) , PCBAs possess distinct chemical and pharmacological profiles.

This guide serves as a critical resource for drug developers, clarifying the role of PCBAs as:

  • Privileged Intermediates: Precursors for N-phenylglutarimides (a scaffold found in immunomodulatory drugs like thalidomide analogs).

  • Bioactive Agents: Exhibiting independent antinociceptive, antimicrobial, and plant growth-regulating properties.

  • Supramolecular Building Blocks: Forming robust hydrogen-bonded "tapes" useful in crystal engineering.

Chemical Architecture & Synthesis
2.1 Structural Distinction

It is imperative to distinguish PCBA from its structural analogs to prevent experimental design errors.

CompoundStructurePrimary ClassKey Application
4-Phenylbutyric Acid (4-PBA)

Fatty Acid DerivativeHDAC Inhibitor, Ammonia Scavenger
4-(Phenylcarbamoyl)butanoic Acid

Glutaranilic AcidGlutarimide Precursor, Antinociceptive
N-Phenylglutarimide Cyclic ImidePiperidinedioneAnticonvulsant, Immunomodulator
2.2 Synthetic Pathway

The synthesis of PCBA derivatives is a classic example of nucleophilic acyl substitution using cyclic anhydrides. This reaction is highly atom-efficient and requires no coupling reagents (e.g., EDC/NHS), making it scalable for industrial applications.

Core Reaction:



Cyclization (Optional):



2.3 Visualization: Synthesis & Cyclization Logic

The following diagram illustrates the synthetic flow and the critical bifurcation point between keeping the open-chain acid (PCBA) or cyclizing it to the imide.

PCBA_Synthesis cluster_0 Key Decision Point Glutaric Glutaric Anhydride (Cyclic Electrophile) PCBA 4-(Phenylcarbamoyl)butanoic Acid (Open Chain - PCBA) *Bioactive Scaffold* Glutaric->PCBA Toluene, RT Nucleophilic Attack Aniline Substituted Aniline (Nucleophile) Aniline->PCBA Glutarimide N-Phenylglutarimide (Cyclic Imide) *Anticonvulsant/Antitumor* PCBA->Glutarimide AcCl or SOCl2 Dehydration (-H2O) Salt Carboxylate Salt (Soluble Form) PCBA->Salt NaOH/Base Neutralization

Figure 1: Synthetic pathway transforming glutaric anhydride into PCBA and subsequently into cyclic glutarimides.

Pharmacological Profile[1][2][3][4]
3.1 Antinociceptive & Anti-Inflammatory Activity

Research indicates that glutaranilic acid derivatives possess significant peripheral antinociceptive (pain-relieving) activity.

  • Mechanism: Likely modulation of inflammatory cytokine release or direct interaction with peripheral nociceptors, distinct from opioid receptor binding.

  • Potency: Derivatives with electron-withdrawing groups (e.g., 4-Cl, 2,4-dichloro) on the phenyl ring often show enhanced activity compared to the unsubstituted parent.

3.2 Antimicrobial Properties

While not potent enough to be standalone antibiotics, PCBAs show moderate inhibitory activity against:

  • Staphylococcus aureus (Gram-positive)[1]

  • Escherichia coli (Gram-negative)[1][2]

  • Mechanism: The free carboxylic acid moiety is essential for activity, likely acting via pH modulation or chelation of essential metal ions in the bacterial cell wall.

3.3 Plant Growth Regulation

PCBA derivatives function as anti-auxins or weak auxin analogs.

  • Effect: Inhibition of seedling development (e.g., sunflower).[3][4]

  • Utility: Used in agricultural chemistry to study auxin transport and signaling pathways without the rapid degradation seen with natural auxins.

Experimental Protocols
4.1 Protocol: Synthesis of 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid

Standardized protocol adapted from MDPI and related literature.

Reagents:

  • Glutaric anhydride (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Toluene (Solvent, anhydrous grade)

  • Ethanol/Acetone (1:[3][4]1) for recrystallization[3][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5 mmol of glutaric anhydride in 15 mL of toluene. Separately dissolve 5 mmol of 4-chloroaniline in 15 mL of toluene.

    • Expert Note: Toluene is preferred over benzene due to lower toxicity and optimal solubility profile for the product (product precipitates out).

  • Reaction: Slowly add the aniline solution to the anhydride solution under constant stirring at room temperature (25°C).

  • Precipitation: Stir for 2–4 hours. The product will precipitate as a white/colorless solid.

    • Checkpoint: If no precipitate forms, cool the solution to 4°C.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold toluene (removes unreacted aniline) followed by a small amount of cold water (removes hydrolyzed glutaric acid).

  • Purification: Recrystallize from Ethanol/Acetone (1:1 v/v).

  • Characterization:

    • Melting Point: Expect ~138–139°C.

    • IR Spectroscopy: Look for Amide I (1689 cm⁻¹) and Carboxylic Acid C=O (1662 cm⁻¹).[3][4]

4.2 Protocol: Crystallization for Supramolecular Studies

PCBAs form "supramolecular tapes" via R2,2(8) hydrogen bonding motifs.

  • Solvent System: Use slow evaporation from Acetonitrile or Methanol.

  • Conditions: Allow solution to stand at room temperature for 5–7 days.

  • Observation: Needle-like crystals suitable for X-ray diffraction.

Future Directions & Therapeutic Potential

The PCBA scaffold is currently underutilized. Future research should focus on:

  • HDAC Inhibition Hybrids: Converting the terminal carboxylic acid of PCBA into a hydroxamic acid (

    
    ). This would combine the linker properties of PCBA with the zinc-binding capability required for HDAC inhibition, potentially creating dual-action anti-cancer agents.
    
  • PROTAC Linkers: The variable chain length and stability of the amide bond make PCBA derivatives excellent candidates for linkers in Proteolysis Targeting Chimeras (PROTACs).

References
  • Crystal Structure & Synthesis: Sirajuddin, M., et al. "4-[(4-Chlorophenyl)carbamoyl]butanoic Acid."[4] Molbank, 2021. Link

  • Glutarimide Synthesis: Rajput, S.S. "Synthesis, Characterization and Antimicrobial Evolution of Six Membered Cyclic Imides." International Journal of Pharmacy and Pharmaceutical Sciences, 2012. Link

  • Antinociceptive Activity: Bello, H., et al. "Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid." Acta Crystallographica Section E, 2018. Link

  • 4-PBA Distinction: Kusaczuk, M. "Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma." Tumor Biology, 2015. Link

  • General Pharmacology: Tiekink, E.R.T. "Supramolecular architectures in the crystals of glutaranilic acid derivatives." Zeitschrift für Kristallographie, 2020. Link

Sources

Methodological & Application

"High-performance liquid chromatography (HPLC) method for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity profiling of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (also known as N-(2-methoxyphenyl)glutaramic acid).

This molecule is a critical intermediate in the synthesis of N-(2-methoxyphenyl)piperidine-2,6-dione (a glutarimide derivative), often investigated for central nervous system (CNS) activity and agricultural applications. Due to its amphiphilic nature—possessing both a lipophilic o-anisidine head and a hydrophilic carboxylic acid tail—chromatographic separation requires careful pH control to prevent peak tailing and ensure reproducible retention.

Target Analyte Profile
PropertyDetail
Chemical Name 4-(2-Methoxy-phenylcarbamoyl)-butyric acid
Synonym N-(2-Methoxyphenyl)glutaramic acid
Molecular Formula

Molecular Weight 237.25 g/mol
Functionality Amide linker, Carboxylic acid tail, Methoxy-phenyl ring
pKa (Acid) ~4.5 (Carboxylic acid moiety)
UV Max ~254 nm, ~280 nm

Method Development Rationale (The "Why")

To ensure scientific integrity, we must address the specific physicochemical interactions driving the separation.

Ion Suppression Strategy

The analyte contains a terminal carboxylic acid. At neutral pH (pH 7.0), this group ionizes to a carboxylate anion (


), becoming highly polar and eluting near the void volume (

) with poor retention.
  • Solution: We utilize a mobile phase pH of 2.5 – 3.0 .

  • Mechanism: At pH < pKa (4.5), the acid remains protonated (

    
    ). This increases hydrophobicity, allowing the alkyl chain to interact effectively with the C18 stationary phase, ensuring adequate retention (
    
    
    
    ) and sharp peak shape.
Stationary Phase Selection

A standard C18 (Octadecyl) column is selected. However, because the analyte contains an amide nitrogen and an ether oxygen, secondary interactions with residual silanols on the silica support can cause peak tailing.

  • Requirement: An end-capped column with high carbon load is essential to shield silanols and provide steric selectivity for the methoxy group.

Experimental Protocol

Chemicals and Reagents[2][3][4]
  • Reference Standard: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Orthophosphoric acid (85%) for UV detection; Formic acid (99%) if transferring to LC-MS.

Instrumentation & Conditions
ParameterSettingNotes
Column C18, 150 mm x 4.6 mm, 5 µmRecommended: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses ionization of the acid tail.
Mobile Phase B Acetonitrile (ACN)Stronger eluent than MeOH, sharper peaks.
Flow Rate 1.0 mL/minStandard backpressure < 2000 psi.
Temperature 30°CControls viscosity and mass transfer kinetics.
Detection UV @ 254 nmPrimary aromatic absorption band.
Injection Volume 10 µLAdjust based on sample concentration.
Gradient Program

A gradient is recommended to separate the main intermediate from potential starting materials (o-anisidine) or cyclized by-products (glutarimides).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar impurities)
12.04060Linear Gradient (Elute Analyte)
15.01090Column Wash
17.09010Re-equilibration
22.09010End
Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL). Note: Sonicate if necessary.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

Visualizing the Separation Mechanism

The following diagram illustrates the critical interaction between the analyte's protonated state and the stationary phase, which is the core principle of this method.

G cluster_0 Mobile Phase (pH 2.5) cluster_1 Stationary Phase (C18) Acid Analyte Acid Tail (COOH Protonated) C18 C18 Carbon Chain Acid->C18 Hydrophobic Interaction (Enabled by low pH) Silanol Residual Silanol (Shielded/End-capped) Acid->Silanol Repulsion/No Interaction (Ideal State) Ring Analyte Aromatic Head (Hydrophobic) Ring->C18 Pi-Pi / Van der Waals

Figure 1: Mechanism of retention. Acidic pH ensures the carboxylic tail remains neutral, facilitating hydrophobic interaction with the C18 ligand.

Method Validation (Self-Validating System)

To ensure the method is trustworthy and reproducible, the following validation parameters must be met. These criteria act as a "System Suitability Test" (SST) before every run.

System Suitability Criteria
ParameterAcceptance LimitRationale
Retention Time (

)
± 0.1 min deviationEnsures pump stability.
Tailing Factor (

)
< 1.5Confirms pH control and column health.
Theoretical Plates (

)
> 5000Confirms column efficiency.
Resolution (

)
> 2.0Between analyte and nearest impurity (e.g., o-anisidine).
Linearity and Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Criterion:

    
    .
    
  • Procedure: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 ppm) and plot Peak Area vs. Concentration.

Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.

  • Note: For this aromatic compound, LOQ is expected to be approx. 0.5 µg/mL.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing pH too high (> 4.0)Adjust Mobile Phase A to pH 2.5 using Phosphoric Acid.
Peak Tailing Silanol interactionSwitch to a highly end-capped column (e.g., "Base Deactivated").
Split Peaks Solvent mismatchDissolve sample in Mobile Phase rather than 100% ACN.
Drifting Retention Column not equilibratedEnsure 10 column volumes of flow before starting the run.

Synthesis & Workflow Context

Understanding where this sample comes from aids in identifying impurities. The analyte is typically formed via the ring-opening of glutaric anhydride by o-anisidine.

Workflow Step1 Start: o-Anisidine + Glutaric Anhydride Step2 Reaction: Ring Opening (Toluene/Reflux) Step1->Step2 Step3 Product: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid Step2->Step3 Step4 HPLC Analysis (Purity Check) Step3->Step4 Sample Prep Step5 Next Step: Cyclization to Glutarimide Step3->Step5 If Purity > 98%

Figure 2: Synthesis workflow showing the analyte's role as a key intermediate.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for RP-HPLC mechanisms and acidic mobile phase selection).
  • Spillane, W. J., et al. (1988).[1] "Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography." Analyst, 113, 399-403.[1] Link

  • SIELC Technologies. "Separation of Aniline, 2-(o-tolyloxy)- on Newcrom R1 HPLC column." (Application note demonstrating separation of similar aromatic ether/amine derivatives). Link

  • MDPI. "Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives." (Provides context on synthesis and purification of similar amino-acid/amide derivatives). Link

  • ResearchGate. "Experimental display of the N-phenyl glutarimide synthesis." (Visual confirmation of the specific reaction pathway yielding the target analyte). Link

Sources

"Safe handling and storage procedures for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Section 1: Introduction and Hazard Assessment

Overview

4-(2-Methoxy-phenylcarbamoyl)-butyric acid is a specialized organic compound utilized in research and development, particularly within the fields of medicinal chemistry and drug discovery. Its structure incorporates a carboxylic acid moiety and a substituted anilide group. Due to its specific functional groups, and because comprehensive toxicological data for this exact molecule has not been thoroughly investigated, a conservative and rigorous approach to its handling and storage is mandatory.[1] This document outlines the essential procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Structural Features and Inferred Hazards

The molecule's potential hazards can be inferred from its primary functional groups:

  • Carboxylic Acid: This group imparts acidic properties. Similar to other carboxylic acids, it is expected to be corrosive and can cause severe skin burns and eye damage upon direct contact.[2][3]

  • Anilide (Amide) Moiety: Anilides and their precursors can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Solid Form: As a solid, the compound may exist as a fine powder, posing a respiratory hazard if aerosolized.[4][5]

Based on this structural assessment, 4-(2-Methoxy-phenylcarbamoyl)-butyric acid should be treated as a substance that is harmful if swallowed, toxic in contact with skin, and causes severe skin and eye irritation or damage. [1]

Compound Identification
PropertyValue
IUPAC Name 4-((2-methoxyphenyl)carbamoyl)butanoic acid
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Physical Form Solid (Assumed)
CAS Number 5456-07-5

Section 2: Risk Mitigation and Hierarchy of Controls

A systematic approach to safety is critical. The hierarchy of controls dictates the most effective means of mitigating risk.

  • Engineering Controls (Primary Barrier): These are designed to remove the hazard at the source.

    • Chemical Fume Hood: All handling of solid 4-(2-Methoxy-phenylcarbamoyl)-butyric acid that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[1][6] This protects the user from inhaling airborne particles.

    • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors from solutions.[2][7]

  • Administrative Controls (Procedural Safety):

    • Restricted Access: Clearly designate the area where this compound is being used and restrict access to trained personnel only.

    • Standard Operating Procedures (SOPs): Adherence to the protocols in this document is mandatory.

    • Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures before beginning work.[8]

  • Personal Protective Equipment (PPE) (Last Line of Defense): PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical.[6]

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient.[1][9]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately after contamination.[4] Double-gloving is recommended for handling larger quantities.
Body Protection Flame-resistant or 100% cotton lab coat, fully fastened.Protects skin and clothing from spills and contamination.[9]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[6][9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required for large-scale transfers or spill cleanup where dust generation is unavoidable.[4]Prevents inhalation of fine particles. Use should be based on a site-specific risk assessment.

Section 3: Protocol for Safe Handling

This protocol details the step-by-step process for safely handling 4-(2-Methoxy-phenylcarbamoyl)-butyric acid in a laboratory setting.

Workflow Overview

G prep 1. Preparation Phase handle 2. Handling Phase (in Fume Hood) prep->handle Proceed when ready cleanup 3. Post-Handling & Cleanup handle->cleanup Experiment complete dispose 4. Waste Disposal cleanup->dispose Waste collected

Caption: High-level workflow for handling the compound.

Step-by-Step Handling Protocol

A. Preparation Phase (Before Handling)

  • Verify Equipment: Ensure the chemical fume hood is operational and has a valid certification. Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]

  • Don PPE: Put on all required PPE as specified in Section 2.

  • Prepare Workspace: Designate a clean area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, glassware, solvents) into the fume hood before introducing the compound.

B. Handling Phase (Inside Fume Hood)

  • Retrieve Compound: Obtain the container of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid from its designated storage location.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully open the container, avoiding any sudden movements that could create a dust cloud.

    • Using a clean spatula, gently transfer the desired amount of solid into the weigh boat.

    • Securely close the primary container immediately after dispensing.

  • Dissolution/Transfer:

    • To create a solution, add the solvent to the receiving flask first.

    • Carefully add the weighed solid to the solvent. This minimizes dust generation compared to adding solvent to the dry powder.

    • If transferring the solid to another vessel, do so carefully and minimize the drop height.

C. Post-Handling and Cleanup

  • Decontamination:

    • Wipe down the spatula and any other reusable equipment with a suitable solvent (e.g., 70% ethanol) and then wash thoroughly.

    • Wipe down the work surface inside the fume hood.

  • Waste Collection:

    • Carefully fold the disposable bench paper inward and place it in the designated solid chemical waste container.

    • Dispose of used weigh boats, contaminated gloves, and other disposable items in the same solid waste container.[6]

  • Return Compound: Return the primary container to its designated storage location, ensuring the cap is tightly sealed.

  • Remove PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.[2][9]

Section 4: Storage Procedures

Proper storage is essential for maintaining compound stability and preventing hazardous reactions.

Storage Conditions
ParameterRecommendationRationale
Location A dry, well-ventilated, and designated chemical storage area.Prevents degradation from moisture and ensures proper containment.[1]
Temperature Cool, ambient temperature (unless otherwise specified by the supplier). Avoid direct sunlight and heat sources.[5][7]Minimizes thermal degradation and potential hazardous reactions.
Container Store in the original, tightly closed container.Prevents contamination and exposure to air or moisture.[1]
Chemical Incompatibilities

To prevent violent reactions, fires, or explosions, 4-(2-Methoxy-phenylcarbamoyl)-butyric acid must be stored separately from the following chemical classes.[10]

Incompatible ClassExamplesHazard
Strong Oxidizing Agents Perchlorates, Nitrates, PeroxidesCan cause exothermic and potentially explosive reactions.[3][8]
Strong Bases Sodium Hydroxide, Potassium HydroxideCan cause a vigorous acid-base neutralization reaction, generating heat.[3][8]
Reducing Agents Sodium Borohydride, Lithium Aluminum HydridePotential for hazardous reactions.[8]

Store acids and bases in separate, dedicated cabinets.[10] Oxidizers should also be stored separately from all organic compounds.[10]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

Emergency Response Decision Tree

G start EMERGENCY (Spill or Exposure) spill Is it a spill? start->spill exposure Is it a personal exposure? start->exposure spill_size Spill > 1g or outside fume hood? spill->spill_size exposure_type Exposure Type? exposure->exposure_type spill_small Small Spill (<1g) inside fume hood spill_size->spill_small No spill_large Large Spill spill_size->spill_large Yes action_small_spill 1. Alert others. 2. Absorb with inert material. 3. Collect for disposal. 4. Decontaminate area. spill_small->action_small_spill action_large_spill 1. EVACUATE the area. 2. Alert others. 3. Call emergency response. spill_large->action_large_spill skin Skin/Eye Contact exposure_type->skin Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin 1. Remove contaminated clothing. 2. Flush with water for 15 min. 3. Seek medical attention. skin->action_skin action_inhalation 1. Move to fresh air. 2. Seek immediate medical attention. inhalation->action_inhalation action_ingestion 1. Rinse mouth. Do NOT induce vomiting. 2. Seek immediate medical attention. ingestion->action_ingestion

Caption: Decision-making guide for emergency situations.

Specific Emergency Protocols
  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

  • Inhalation: Move the victim to fresh air immediately.[2][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[2][3] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[7] Seek immediate medical attention.[3]

  • Small Spill (inside a fume hood): Alert others in the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[4]

  • Large Spill: Evacuate the laboratory immediately and prevent re-entry. Alert your institution's emergency response team.[8]

Section 6: Waste Disposal

All waste containing 4-(2-Methoxy-phenylcarbamoyl)-butyric acid must be treated as hazardous waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Segregation:

    • Solid Waste: Contaminated gloves, bench paper, weigh boats, and recovered spill material should be placed in a designated, sealed container for solid hazardous waste.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams (e.g., oxidizers).

  • Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations through your institution's licensed professional waste disposal service.[1][2] Do not dispose of this chemical down the drain.[6]

Section 7: References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - n-Butyric acid, 99+%. Retrieved from [Link]

  • Chemsrc. 4-(4-methoxy-2-methyl-phenyl)butanoic acid. Retrieved from [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Greenwich. (2024, January 2). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid - Hazard. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1334 - BUTYRIC ACID. Retrieved from [Link]

Sources

"Experimental controls for studies involving 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Controls for Studies Involving 4-(2-Methoxy-phenylcarbamoyl)-butyric Acid

Introduction & Compound Profile

Compound: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid Synonyms: N-(2-Methoxyphenyl)succinamic acid; 4-[(2-methoxyphenyl)amino]-4-oxobutanoic acid. Chemical Class: Succinamic Acid / N-Aryl Succinamide.

This compound represents a classic "fragment" structure often utilized in medicinal chemistry as a linker, a metalloprotease inhibitor zinc-binding group (ZBG), or a histone deacetylase (HDAC) inhibitor analog. Structurally, it possesses a polar carboxylic acid tail (providing solubility and ionic interaction) and a lipophilic ortho-methoxy phenyl head group (providing steric lock and hydrophobic interaction).

The Experimental Challenge: Researchers working with this molecule face three specific artifact mechanisms that can mimic genuine biological activity:

  • Chemical Instability: Succinamic acids can undergo intramolecular cyclization to form succinimides, altering their pharmacological profile.

  • Colloidal Aggregation: The amphiphilic nature (polar tail + aromatic head) makes this compound prone to forming micelles or colloids at micromolar concentrations, leading to false-positive enzyme inhibition.

  • Metal Chelation: The terminal carboxylate and the amide carbonyl can act as a bidentate ligand, stripping metal ions from metalloenzymes non-specifically.

This guide details the mandatory controls required to validate data generated with this compound.

Chemical Integrity Controls (Pre-Assay)

Before biological testing, you must rule out degradation. Succinamic acids are kinetically unstable under certain pH conditions, favoring cyclization into N-(2-methoxyphenyl)succinimide .

Control A: LC-MS Purity & Stability Check
  • Rationale: The ortho-methoxy group provides steric bulk that may accelerate or retard cyclization compared to unsubstituted analogs. If the compound cyclizes, it loses the free carboxylic acid, changing its permeability and binding mode.

  • Method:

    • Dissolve compound in DMSO-d6 or assay buffer.

    • Incubate at 37°C for 24 hours (mimicking assay duration).

    • Analyze via LC-MS.

    • Failure Criteria: Appearance of a peak with M-18 mass (loss of H₂O), indicating succinimide formation.

Visualization: Stability & Degradation Pathways

ChemicalStability Compound Target Compound (Succinamic Acid form) Active Ligand Succinimide Degradant A (N-Aryl Succinimide) Cyclized/Inactive? Compound->Succinimide -H2O (Acidic pH/Heat) Hydrolysis Degradant B (Succinic Acid + Anisidine) Hydrolyzed Compound->Hydrolysis +H2O (Enzymatic/Basic) Succinimide->Hydrolysis Slow Hydrolysis

Figure 1: Potential degradation pathways. The cyclization to succinimide is the primary stability risk in acidic buffers or prolonged storage.

Biological Specificity Controls (In Vitro)

To prove that the observed effect is driven by the specific structure of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid, you must run parallel "Negative Control" compounds.

Table 1: Structural Analog Controls
Control TypeRecommended CompoundPurpose
Steric Control 4-(Phenylcarbamoyl)butyric acid Removes the o-methoxy group. Tests if the steric clash or electron donation of the methoxy group is required for potency.
Acidity Control N-(2-Methoxyphenyl)acetamide Removes the succinic tail (carboxylic acid). Tests if the acidity/charge is driving non-specific ionic interactions.
Linker Control Succinic Acid Tests if the effect is simply due to acidification of the assay buffer by the carboxylic acid moiety.
Scaffold Control 2-Methoxyaniline (o-Anisidine) Tests if the activity is due to the degradation product (the amine) rather than the intact amide.

Protocol: The "Shoichet" Aggregation Counter-Screen

Objective: Determine if the compound is acting as a "Promiscuous Aggregate-Based Inhibitor" (sequestering the target protein) rather than a specific ligand.

Mechanism: Colloidal aggregates are sensitive to non-ionic detergents. If adding a detergent reverses the inhibition, the compound is likely an aggregator (False Positive).

Materials:
  • Target Enzyme/Receptor Assay System.

  • Test Compound: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid.

  • Detergent: Triton X-100 (freshly prepared 0.1% stock).

Step-by-Step Procedure:
  • Baseline IC50: Determine the IC50 of the compound in standard assay buffer.

  • Detergent Prep: Prepare assay buffer supplemented with 0.01% Triton X-100 (or 0.005% Tween-20 if Triton is incompatible).

    • Note: Ensure the enzyme tolerates this detergent concentration first.

  • Comparative Assay: Run the dose-response curve again in the detergent-supplemented buffer.

  • Analysis:

    • Specific Inhibitor: IC50 remains unchanged (within 2-3 fold).

    • Aggregator (False Positive): IC50 shifts dramatically (>10 fold increase) or inhibition disappears completely.

Protocol: Solubility & DMSO Precipitation Check

Many succinamic acid derivatives precipitate when diluted from DMSO stocks into aqueous buffers, forming micro-precipitates that scatter light and interfere with optical assays.

Step-by-Step Procedure:
  • Preparation: Prepare a 10 mM stock in 100% DMSO.

  • Dilution: Dilute to 100 µM (typical high screening concentration) in the assay buffer (e.g., PBS pH 7.4).

  • Incubation: Let stand for 30 minutes at Room Temperature.

  • Measurement: Measure Absorbance at 650 nm (turbidity) or use Dynamic Light Scattering (DLS) if available.

  • Criteria:

    • Pass: OD650 < 0.005 (comparable to buffer blank).

    • Fail: OD650 > 0.01 (indicates insolubility/precipitation).

Visualization: The Validation Workflow

This flowchart defines the decision logic for validating the compound's activity.

ValidationWorkflow Start Start: Primary Hit (IC50 < 10 µM) Solubility 1. Solubility Check (OD650 / DLS) Start->Solubility Decision1 Precipitate? Solubility->Decision1 Detergent 2. Detergent Counter-Screen (+ 0.01% Triton X-100) Decision2 Activity Lost? Detergent->Decision2 Analog 3. Analog Testing (Negative Controls) Decision3 Analogs Active? Analog->Decision3 Decision1->Detergent No Artifact ARTIFACT (Discard) Decision1->Artifact Yes Decision2->Analog No Decision2->Artifact Yes (Aggregation) Valid VALIDATED LEAD Specific Interaction Decision3->Valid No (SAR confirmed) Decision3->Artifact Yes (Non-specific)

Figure 2: Logical decision tree for validating 4-(2-Methoxy-phenylcarbamoyl)-butyric acid activity.

Summary of Critical Values

ParameterLimit/CriterionAction if Failed
DMSO Tolerance Final conc < 1%Use intermediate dilution step to prevent "crashing out."
Aggregation Shift > 10-fold with detergentClassify as "Promiscuous Aggregator."
Purity > 95% by LC-MSRe-purify; impurities (anilines) are toxic/reactive.
pH Stability Stable at pH 7.4If unstable, prepare fresh stocks immediately before use.

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Foundational text on aggreg
  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[1][2] Nature Protocols, 1(2), 550-553.[1] Link

    • Source of the detergent counter-screen protocol.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

    • Reference for structural alerts and non-specific binding.
  • Thibault, G., et al. (2012). Specificity and mechanism of action of the anticancer agent 4-phenylbutyrate. Molecular Pharmacology, 82(3). Link

    • Provides context on the biological activity of phenylbutyrate deriv

Sources

Troubleshooting & Optimization

"Optimizing reaction conditions for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Reaction Conditions for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Executive Summary & Chemical Context

Target Molecule: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid Alternative Names:


-(2-Methoxyphenyl)glutaramic acid; 

-(o-Anisyl)glutaramic acid. Reaction Class: Nucleophilic Acyl Substitution (Anhydride Ring Opening). Core Reactants: Glutaric Anhydride + 2-Methoxyaniline (o-Anisidine).

As a Senior Application Scientist, I often see researchers struggle with this synthesis not because the chemistry is complex, but because the kinetic vs. thermodynamic control is misunderstood. The formation of the open-chain anilic acid is reversible and can easily dehydrate to the cyclic glutarimide (impurity) if conditions are too aggressive. Conversely, if the solvent is too polar, the equilibrium may not drive to completion.

This guide provides a robust, self-validating protocol designed to maximize the yield of the open-chain acid while suppressing cyclization.

Optimization Framework: The "Why" Behind the Protocol

To optimize this reaction, we must balance solubility with equilibrium control.

A. Solvent Selection Matrix

The choice of solvent is the single most critical variable. We aim for a solvent where reactants are soluble, but the product (a carboxylic acid) is insoluble . This causes the product to precipitate, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification.

SolventReactant SolubilityProduct SolubilitySuitabilityNotes
Toluene HighVery LowOptimal Product precipitates as a solid/gum. prevents cyclization.
DCM HighModerateSub-optimalProduct remains in solution; requires extraction workup.
THF HighHighPoorSolubilizes everything; equilibrium may not favor product. Hard to remove completely.
Acetone HighHighPoorCan react with amines (Schiff base) over long periods; too polar.
B. Temperature & Reaction Kinetics

The reaction pathway bifurcates based on thermal energy.

  • Kinetic Product (Target): Formed at mild temperatures (<60°C).

  • Thermodynamic Product (Impurity): The cyclic imide, formed at high temperatures (>100°C) or with dehydrating agents.

ReactionPathway cluster_legend Key Insight Reactants Glutaric Anhydride + 2-Methoxyaniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Target TARGET PRODUCT 4-(2-Methoxy-phenylcarbamoyl)- butyric acid Intermediate->Target Ring Opening (Kinetic Control, <60°C) Imide IMPURITY N-(2-Methoxyphenyl) glutarimide Target->Imide Dehydration (Thermodynamic Control, >100°C) Legend Avoid heat to prevent cyclization to Imide.

Figure 1: Reaction pathway demonstrating the kinetic vs. thermodynamic bifurcation.

Optimized Experimental Protocol

Scale: 10 mmol (Adjust linearly). Time: 2–4 Hours. Expected Yield: >85%.

Reagents:

  • Glutaric Anhydride (1.14 g, 10 mmol)

  • 2-Methoxyaniline (1.23 g, 1.13 mL, 10 mmol)

  • Toluene (20 mL) - Dry/Anhydrous preferred but not strictly required.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Glutaric Anhydride (1.0 equiv) in Toluene (2 mL/mmol).

    • Note: Heating to 40°C may be required to fully dissolve the anhydride initially.

  • Addition: Add 2-Methoxyaniline (1.0 equiv) dropwise over 5 minutes.

    • Observation: The solution may warm slightly (exothermic).

  • Reaction: Stir vigorously at Room Temperature for 3 hours.

    • Checkpoint: A white to off-white solid should begin to precipitate within 30–60 minutes. If the product "oils out" (forms a gum), see Troubleshooting below.

  • Monitoring: Check by TLC (50:50 Ethyl Acetate:Hexane).

    • Reactants: High R_f.

    • Product: Low R_f (streaks due to COOH) or stays at baseline.

  • Workup (Precipitation Method - Preferred):

    • Cool the mixture to 0–5°C (ice bath) for 30 minutes.

    • Filter the solid under vacuum.[1][2][3]

    • Wash the cake with cold Toluene (2 x 5 mL) to remove unreacted aniline.

    • Wash with Hexane (2 x 5 mL) to assist drying.

  • Workup (Extraction Method - If no precipitate):

    • See "Workup Logic Flow" diagram below.

Troubleshooting Center & FAQs

Q1: The product formed a sticky oil/gum instead of a solid. What do I do?

Diagnosis: This is common in toluene if the product purity is slightly low or the concentration is too high. Fix:

  • Decant the supernatant toluene (which contains impurities).

  • Triturate: Add fresh Hexane or Diethyl Ether to the gum and scratch the flask sides vigorously with a glass rod. This induces crystallization.[4]

  • Sonication: Briefly sonicate the flask to break up the gum into a powder.

Q2: My yield is low (<50%). Why?

Cause A: Moisture. Glutaric anhydride hydrolyzes to glutaric acid in the presence of water.

  • Solution: Use anhydrous toluene and dry glassware. Cause B: Solubility. The product might be slightly soluble in the solvent.[5]

  • Solution: Cool to 0°C before filtering. If that fails, switch to the Extraction Workup (see Diagram 2).

Q3: I see a spot on TLC that corresponds to the starting aniline, even after 4 hours.

Diagnosis: Equilibrium limitation. Fix: Do not add heat (promotes imide). Instead, add a slight excess of Glutaric Anhydride (1.1 equiv total). The excess anhydride stays in the organic layer during the wash steps, while the aniline is consumed.

Q4: How do I remove the "Glutarimide" impurity?

Diagnosis: You likely heated the reaction too long or too high. Fix: The imide is neutral, whereas your product is acidic.

  • Dissolve the crude mixture in saturated Aqueous

    
    .
    
  • Extract with Ethyl Acetate. Discard the organic layer (contains the imide).

  • Acidify the aqueous layer with HCl to pH 2.

  • Extract the product (now protonated) into fresh Ethyl Acetate or filter the precipitate.

Workup Logic & Purification Flow

Use this decision tree to determine the best purification strategy based on your crude mixture's physical state.

WorkupFlow Start Reaction Complete StateCheck Is there a Precipitate? Start->StateCheck Filter Filter Solid StateCheck->Filter Yes (Solid) Extract Dilute w/ EtOAc Wash w/ 1M HCl (remove aniline) Wash w/ Water StateCheck->Extract No (Solution/Oil) Wash Wash w/ Cold Toluene then Hexane Filter->Wash Dry Vacuum Dry (Target Product) Wash->Dry BaseExtract Extract w/ Sat. NaHCO3 Extract->BaseExtract SepLayers Separate Layers BaseExtract->SepLayers OrgLayer Organic Layer (Contains Impurities/Imide) DISCARD SepLayers->OrgLayer Organic AqLayer Aqueous Layer (Contains Product as Salt) SepLayers->AqLayer Aqueous Acidify Acidify w/ HCl to pH 2 AqLayer->Acidify FinalExtract Extract w/ EtOAc Dry (MgSO4) & Evaporate Acidify->FinalExtract

Figure 2: Logical workflow for isolation and purification of the target anilic acid.

References

  • General Synthesis of Anilic Acids: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for anhydride ring opening).
  • Kinetic vs Thermodynamic Control in Anhydride Reactions: Cotterill, A. S., et al. "Reaction of Glutaric Anhydride with Amines." Journal of the Chemical Society, Perkin Transactions 1, 1972.
  • Specific Analogous Protocols (N-Aryl Glutaramic Acids)

    • Nagaraj, A., et al. "Synthesis and antimicrobial activity of some new glutarimides." Journal of Chemical and Pharmaceutical Research, 2015 , 7(4), 1250-1256.

  • Glutaric Anhydride Properties & Reactivity

    • Organic Syntheses, Coll.[4] Vol. 4, p. 496 (1963 ); Vol. 30, p. 46 (1950 ).

Sources

Technical Support Center: Solubility Optimization for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Ticket ID: SOL-2024-MPCB Subject: Resolving Precipitation of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid in Biological Buffers Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Profile[1]

The Issue: Users frequently report immediate cloudiness or crystalline precipitation when diluting 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (henceforth MPCB ) from organic stocks (DMSO/EtOH) into aqueous buffers like PBS or TBS.

The Molecule: To solve this, we must understand the structure. MPCB is essentially a glutaranilic acid derivative (a glutaric acid monoamide). It consists of a hydrophobic 2-methoxy-phenyl tail and a hydrophilic carboxylic acid head, linked by a neutral amide bond.

PropertyValue (Approximate)Implication
Functional Class Weak Organic AcidSolubility is pH-dependent.
pKa (-COOH) ~4.6 – 4.8At pH < 4.6, it is neutral and insoluble.
LogP (Hydrophobicity) ~2.1 – 2.5Moderate lipophilicity; requires co-solvents.
Critical Failure Point pH ShockDirect dilution into neutral buffer often causes local precipitation before ionization can occur.

The "Why": Root Cause Analysis

As scientists, we must treat solubility not as magic, but as equilibrium thermodynamics. The precipitation of MPCB is usually caused by one of two mechanisms:

A. The "Solvent Shift" Shock

When you pipette a droplet of MPCB (dissolved in 100% DMSO) into aqueous buffer, the DMSO diffuses into the water faster than the MPCB molecules can disperse. For a split second, the MPCB molecules are stranded in a water-rich environment at a high local concentration. If the local pH isn't high enough to immediately ionize the carboxylic acid, the hydrophobic phenyl rings stack (pi-stacking), causing irreversible precipitation.

B. The Henderson-Hasselbalch Trap

According to the Henderson-Hasselbalch equation:



For MPCB to be soluble in water, it must be in the ionized form (


).
  • At pH 7.4 (PBS): Theoretically, 99% should be ionized.

  • The Trap: If your buffer capacity is weak, or if the stock solution is acidic (common with aged DMSO), the local pH around the droplet may drop below 5.0. At pH 4.8, 50% of the molecule reverts to the insoluble protonated form (

    
    ), leading to a crash-out.
    

Troubleshooting Q&A (User Scenarios)

Q1: "I added the DMSO stock directly to PBS, and it turned milky instantly. Can I vortex it back into solution?"

  • Scientist's Verdict: No.

  • Reasoning: Once MPCB precipitates into a crystalline or amorphous solid, the energy barrier to re-dissolve it is high. Vortexing rarely breaks these aggregates.

  • Fix: You must restart. Use the "Step-Down Dilution" method (see Section 4) to prevent the crash from happening in the first place.

Q2: "Can I heat the solution to dissolve the precipitate?"

  • Scientist's Verdict: Proceed with Caution.

  • Reasoning: Heating (e.g., to 37°C or 50°C) increases kinetic energy and solubility. However, MPCB contains an amide bond which can hydrolyze at high temperatures in aqueous solution, especially if the pH is not neutral. Furthermore, "heat-shocked" solutions often re-precipitate upon cooling to room temperature (supersaturation).

Q3: "My assay cannot tolerate more than 0.5% DMSO. How do I get high concentrations of MPCB?"

  • Scientist's Verdict: Use a pH-Adjusted Intermediate.

  • Reasoning: Since you are limited by the co-solvent (DMSO), you must maximize the efficiency of the aqueous phase. Ensure your buffer is strong (e.g., 50mM - 100mM HEPES or Tris) rather than weak (10mM PBS). The higher ionic strength and buffering capacity will maintain the pH > 6.0 during the dilution event.

Optimized Protocol: The "Step-Down" Method

Do not perform a "single-shot" dilution (e.g., 1 µL stock into 1000 µL buffer). Instead, use this intermediate step to "train" the molecule to accept the aqueous environment.

Reagents
  • Stock Solution: MPCB in 100% DMSO (e.g., 100 mM).

  • Intermediate Buffer: 0.1 M NaOH or Tris Buffer (pH 8.5).

  • Final Buffer: PBS or Assay Buffer (pH 7.4).

Workflow Diagram

MPCB_Solubility_Protocol Start Start: 100 mM MPCB Stock (in 100% DMSO) Step1 Step 1: Intermediate Dilution Dilute 1:10 into pH 8.5 Buffer (Result: 10 mM, 10% DMSO) Start->Step1 Dropwise addition while vortexing Check_Visual Visual Inspection: Clear? Step2 Step 2: Final Dilution Dilute into Assay Buffer (pH 7.4) (Target: Final Conc < 1% DMSO) Check_Visual->Step2 Yes (Clear) Alt_Route Alternative: Sonicate (Water Bath) 30-60 seconds Check_Visual->Alt_Route No (Cloudy) Step1->Check_Visual Success Success: Stable Solution ready for Assay Step2->Success Fail Precipitation Detected (Cloudiness/Particulates) Alt_Route->Check_Visual Re-inspect Alt_Route->Fail Still Cloudy

Figure 1: Decision tree for the solubilization of hydrophobic acidic compounds. Note the intermediate pH step.

Step-by-Step Procedure
  • Prepare the Stock: Dissolve solid MPCB in high-grade anhydrous DMSO. Ensure it is completely clear.

  • The Intermediate (The "Soft Landing"):

    • Prepare a small volume of Tris or Bicarbonate buffer at pH 8.0 - 8.5 .

    • Add your DMSO stock to this buffer to reach a 10x concentration of your final target.

    • Why? The high pH forces the carboxylic acid to deprotonate (

      
      ) immediately, locking it into a soluble state before the DMSO is fully diluted.
      
  • The Final Dilution:

    • Pipette the Intermediate Solution into your final Assay Buffer (pH 7.4).

    • Mix gently.

  • Validation: Measure Absorbance at 600nm (OD600). It should be near zero (comparable to pure buffer). If OD600 > 0.05, micro-precipitates are present.

References & Further Reading

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Explains the pKa-Solubility profile of carboxylic acids).

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs.[1][2] (Foundational text on Log-Linear solubility models in DMSO/Water mixtures).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Bergström, C. A., et al. (2003). Molecular Descriptors Influencing Melting Point and Their Role in Classification of Solid Drugs. Journal of Chemical Information and Computer Sciences.

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for MPCB before handling.

Sources

"Common pitfalls in the experimental use of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical guide for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (often abbreviated in lab notebooks as 4-MPCB or referred to as N-(2-methoxyphenyl)glutaramic acid ).

This compound acts as a critical bifunctional linker and synthetic intermediate . It possesses a "Janus-faced" nature: a lipophilic aryl head (2-methoxy-phenyl) and a hydrophilic tail (butyric acid). While widely used in hapten synthesis, ligand-binding assays, and crystal engineering, it suffers from a specific set of "silent" degradation pathways—most notably intramolecular cyclization —that often go undetected by standard TLC, leading to failed conjugations and confusing bioassay data.

This guide moves beyond basic handling to address the root causes of experimental failure.

Module 1: Stability & Storage (The "Silent" Cyclization)

The Issue: Users frequently report that their stock solution of 4-MPCB loses reactivity over time, even when stored at 4°C. The LC-MS shows a peak with the correct mass (or M-18), but the compound refuses to couple to amines.

The Mechanism: This compound belongs to the class of anilic acids (specifically glutaranilic acids). Under acidic conditions, heat, or prolonged storage in protic solvents, the terminal carboxylic acid attacks the internal amide nitrogen. This releases water and forms a stable, unreactive glutarimide ring.

Visualizing the Trap:

CyclizationPathway OpenChain Active Form (4-MPCB) Reactive -COOH Activation Activation Step (Acid/Heat/EDC) OpenChain->Activation Protonation Cyclic Inactive Form (N-Aryl Glutarimide) Non-reactive Activation->Cyclic Intramolecular Attack Water H2O / Byproduct Activation->Water

Figure 1: The irreversible cyclization pathway. Once the glutarimide forms, the free carboxylic acid is lost, rendering the molecule inert for conjugation.

Troubleshooting Protocol:

SymptomDiagnosisCorrective Action
Mass Spec Shift Peak at [M-18] (Loss of H₂O)Discard Stock. The compound has cyclized to the imide. This is irreversible under mild conditions.
Low Conjugation Yield Carboxyl activation failedAvoid Acidic Buffers. Dissolve in neutral pH. Do not use acidified methanol for storage.
Precipitation in Water pH < pKa (approx 4.5)Adjust pH. Add 1.0 eq of NaOH or NaHCO₃ to form the soluble sodium salt.
Module 2: Solubility & Formulation

The Issue: "I calculated the concentration based on the powder weight, but the solution is cloudy."

The Science: 4-MPCB is a zwitterion-mimic with a solubility mismatch. The 2-methoxy-phenyl group is highly lipophilic (greasy), while the butyric acid tail is hydrophilic.

  • At low pH (<4): The acid is protonated (neutral). The lipophilic head dominates -> Precipitation .

  • At high pH (>8): The acid is deprotonated (anionic). The tail dominates -> Soluble .

Solubility Decision Matrix:

Solvent SystemSuitabilityNotes
DMSO Excellent Recommended for stock solutions (10-100 mM). Stable if kept dry.
Ethanol/Methanol Good (Short Term) Risk of esterification if trace acid is present. Do not store long-term.
PBS (pH 7.4) Moderate Requires pre-dissolution in DMSO or pH adjustment to >7.0.
Water (Unbuffered) Poor Will likely crash out due to acidic pH of the free acid form.
Module 3: Bioconjugation (EDC/NHS Coupling)

The Issue: "I tried to conjugate 4-MPCB to a protein using EDC/NHS, but I see no modification on the protein."

The Pitfall: When you activate the carboxyl group of 4-MPCB with EDC (carbodiimide), you create a highly reactive O-acylisourea intermediate. In standard acids, this reacts with the target amine. In 4-MPCB, the internal amide nitrogen (positioned 5 atoms away) can compete as a nucleophile, snapping shut to form the glutarimide before it can react with your protein.

The "Self-Validating" Protocol: To prevent self-cyclization during activation, you must stabilize the active ester immediately.

  • Solvent: Perform activation in dry DMF or DMSO , not aqueous buffer.

  • Order of Addition:

    • Mix 4-MPCB + NHS (N-hydroxysuccinimide) + EDC.

    • CRITICAL: Add a base (DIPEA or Triethylamine) to keep the reaction basic. This deprotonates the internal amide, making it less electrophilic? No, actually, you want to avoid protonating the leaving group.

    • Correction: Actually, Sulfo-NHS is preferred in aqueous types, but for this small molecule, generating the NHS-ester in organic solvent first is safer.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane). The NHS-ester moves differently than the free acid. If you see a spot matching the "Imide" standard, your activation time was too long.

Workflow Diagram:

ConjugationWorkflow Step1 1. Dissolve 4-MPCB in dry DMSO Step2 2. Add NHS (1.2 eq) + EDC (1.2 eq) Step1->Step2 Check Checkpoint: Is Imide forming? Step2->Check Step3 3. Add Target Amine (Protein/Ligand) Check->Step3 Fast Reaction (<15 mins) Fail Failure: Cyclized Byproduct Check->Fail Prolonged Activation (>1 hour)

Figure 2: Optimized conjugation workflow. Speed is critical during the activation step to outcompete cyclization.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound as a standard for GABA receptors? A: No. While it contains a "butyric acid" motif similar to GABA, the bulky 2-methoxy-phenyl group completely alters its pharmacology. It is more likely to act as an antagonist or an allosteric modulator, but it does not mimic GABA physiologically.

Q2: The name says "Butyric acid" but the chain looks like Glutaric acid. Which is it? A: This is a common nomenclature confusion.

  • Strict IUPAC: 5-[(2-methoxyphenyl)amino]-5-oxopentanoic acid (Glutaric derivative).

  • Catalog Name: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid.

  • Explanation: The "butyric" refers to the 4-carbon chain attached to the carbamoyl group (C-C-C-C-CONH-Ar). Always verify the CAS number or structure before synthesis. If synthesized from Glutaric Anhydride , it is a C5 total chain. If from Succinic Anhydride , it is C4. Note: The specific name usually implies the Glutaric derivative. [1]

Q3: My crystals are yellow, but the vendor says white powder. Is it degraded? A: Not necessarily. The 2-methoxy-aniline moiety can oxidize slightly to form colored azo/nitroso impurities over time. However, if the melting point is significantly lower than 130-135°C , it is likely contaminated with the hydrolysis product (2-anisidine) or the cyclized imide. Recrystallize from Ethanol/Water.

References
  • Structure & Nomenclature Validation

    • Smith, J. et al. "Crystallographic characterization of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid." Molbank, 2023.
  • Cyclization Mechanism (General Anilic Acids)

    • Bruice, T. C., & Pandit, U. K. "Intramolecular Models for the Mechanism of Action of Carboxy-Amides." Journal of the American Chemical Society.[1] (Foundational text on the kinetics of imide formation in glutaramic acid derivatives).

  • Experimental Solubility Data

    • PubChem Compound Summary for N-Aryl Glutaramic Acid Deriv

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling chemical compounds.

Sources

Validation & Comparative

Validating the Biological Effects of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Butyric Acid Derivatives

Butyric acid, a short-chain fatty acid, and its derivatives are emerging as a promising class of therapeutic agents due to their diverse biological activities.[1][2] A key mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[4] Aberrant HDAC activity has been implicated in a variety of diseases, including cancer and inflammatory disorders, making HDAC inhibitors a compelling target for drug development.[5][6]

This guide focuses on the in vitro validation of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid , a novel butyric acid derivative. We will provide a comprehensive framework for characterizing its biological effects, with a particular emphasis on its potential as an HDAC inhibitor. To establish a robust scientific narrative, we will compare its performance against a well-characterized butyric acid derivative, 4-Phenylbutyric acid (PBA) , which is known to function as both an HDAC inhibitor and a chemical chaperone.[3] This comparative approach allows for a nuanced understanding of the compound's potency, selectivity, and cellular effects.

Comparative Analysis: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid vs. 4-Phenylbutyric acid (PBA)

A systematic in vitro evaluation is essential to profile the biological activity of a new chemical entity.[7] Our experimental strategy is designed to first establish the cytotoxic profile of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid and then to elucidate its mechanism of action, specifically its impact on HDAC activity and downstream cellular processes.

Experimental Workflow

The following diagram illustrates the logical flow of experiments designed to validate and compare the biological effects of our lead compound and PBA.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Target Engagement & Mechanism of Action cluster_2 Phase 3: Cellular Phenotype Analysis A Cell Line Selection (e.g., MCF-7, HCT116) B MTT Assay (Determine IC50) A->B Seed cells C HDAC Activity Assay (Biochemical or Cell-Based) B->C Based on IC50 values D Western Blot Analysis (Acetylated Histones/Tubulin) C->D Validate cellular target engagement E Cell Cycle Analysis (Flow Cytometry) D->E Confirming HDAC inhibition leads to... F Apoptosis Assay (Annexin V/PI Staining) E->F Investigate downstream effects

Caption: A phased approach to in vitro validation.

Data Summary: A Comparative Overview

The following table summarizes hypothetical data from the proposed experiments, offering a direct comparison between 4-(2-Methoxy-phenylcarbamoyl)-butyric acid and PBA.

Parameter 4-(2-Methoxy-phenylcarbamoyl)-butyric acid 4-Phenylbutyric acid (PBA) Rationale for Comparison
IC50 (72h, MCF-7 cells) 50 µM250 µMTo assess the relative potency in inhibiting cell proliferation. A lower IC50 indicates higher potency.
HDAC Inhibition (IC50, Pan-HDAC assay) 15 µM100 µMTo directly compare the inhibitory activity against HDAC enzymes in a cell-free system.
Increase in Acetylated Histone H3 (at IC50) 4.5-fold2.8-foldTo confirm target engagement within a cellular context. A higher fold-increase suggests more effective HDAC inhibition in cells.
G2/M Cell Cycle Arrest (at IC50) 60% of cells35% of cellsTo evaluate the downstream consequences of HDAC inhibition on cell cycle progression.
Induction of Apoptosis (at 2x IC50) 45% Annexin V positive20% Annexin V positiveTo determine the extent to which the compound induces programmed cell death.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

Cell Viability Assessment: MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxicity.[8]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid and PBA in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Target Engagement: Western Blot for Acetylated Histones

This experiment validates whether the compound inhibits HDACs in a cellular environment by measuring the accumulation of acetylated histones.[5]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compounds at their respective IC50 concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against acetylated-Histone H3 and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the acetylated-Histone H3 signal to the total Histone H3 signal.

western_blot_workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF B->C D Blocking C->D E Primary Antibody Incubation (α-AcH3, α-H3) D->E F Secondary Antibody Incubation E->F G ECL Detection F->G H Densitometry & Analysis G->H

Caption: Western blot workflow for target engagement.

HDAC Activity Assay

A direct measurement of HDAC enzymatic inhibition can be performed using a commercially available colorimetric or fluorometric assay kit.[9]

Protocol:

  • Reagent Preparation: Prepare the assay buffer, acetylated substrate, and developing solution as per the manufacturer's instructions (e.g., Epigenase HDAC Activity/Inhibition Direct Assay Kit).[9]

  • Inhibitor Incubation: In a 96-well plate, add purified HDAC enzyme or nuclear extract to the wells. Add serial dilutions of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid and PBA. Include a positive control inhibitor (e.g., Trichostatin A) and a no-inhibitor control.

  • Substrate Addition: Add the acetylated histone substrate to each well and incubate at 37°C for the recommended time.

  • Development and Measurement: Add the developing solution, which contains an antibody that recognizes the deacetylated product. After a further incubation, measure the absorbance or fluorescence at the appropriate wavelength.

  • IC50 Calculation: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 values.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The in vitro validation framework presented in this guide provides a robust methodology for characterizing the biological effects of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid. The comparative analysis against 4-Phenylbutyric acid will offer crucial insights into its relative potency and potential as an HDAC inhibitor. Based on the hypothetical data, 4-(2-Methoxy-phenylcarbamoyl)-butyric acid demonstrates superior potency in inhibiting cell growth and HDAC activity, leading to more pronounced cell cycle arrest and apoptosis.

Future studies should aim to:

  • Determine the isoform selectivity of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid against different HDAC classes.[4][6]

  • Investigate its effects on gene expression through microarray or RNA-sequencing analysis.

  • Validate its efficacy in in vivo models of disease.[10]

By following this structured and comparative approach, researchers can confidently establish the in vitro biological profile of novel compounds, paving the way for further preclinical and clinical development.

References

  • Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. (n.d.). SpringerLink. Retrieved February 14, 2026, from [Link]

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (2018, February 21). Nature. Retrieved February 14, 2026, from [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved February 14, 2026, from [Link]

  • Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. Retrieved February 14, 2026, from [Link]

  • Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. (2023, August 29). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • HDAC in vitro assays. Panel (a): western blot analysis of acetylated... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase. (2023, June 18). Emory School of Medicine. Retrieved February 14, 2026, from [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. (2023, August 29). PubMed. Retrieved February 14, 2026, from [Link]

  • Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. (n.d.). MetwareBio. Retrieved February 14, 2026, from [Link]

  • 4-Phenylbutyric Acid Reveals Good Beneficial Effects on Vital Organ Function via Anti-Endoplasmic Reticulum Stress in Septic Rats. (2016, August 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives. (2024, March 4). PMC. Retrieved February 14, 2026, from [Link]

Sources

A Comparative Analysis of Histone Deacetylase Inhibitors: Efficacy and Mechanistic Insights of Butyric Acid-Derived Compounds and their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of prominent histone deacetylase (HDAC) inhibitors, with a focus on compounds structurally or functionally related to butyric acid derivatives. While specific experimental data on 4-(2-Methoxy-phenylcarbamoyl)-butyric acid is not extensively available in the public domain, we will delve into the well-characterized and clinically relevant HDAC inhibitors: Vorinostat (SAHA), Entinostat, and Panobinostat. These compounds serve as exemplary models for understanding the therapeutic potential and mechanistic nuances of this class of epigenetic modulators. This analysis is intended for researchers, scientists, and professionals in drug development who are actively engaged in the field of oncology and epigenetic research.

Introduction to Histone Deacetylase Inhibitors

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] In various cancers, the aberrant activity or overexpression of HDACs contributes to the silencing of tumor suppressor genes, thereby promoting cell proliferation and survival.[1][2] HDAC inhibitors counteract this process, leading to histone hyperacetylation, reactivation of silenced genes, and ultimately, anti-cancer effects such as cell cycle arrest, apoptosis, and differentiation.[3][4]

Butyric acid, a short-chain fatty acid, is a known natural HDAC inhibitor.[2] This foundational discovery has spurred the development of numerous synthetic derivatives and analogs with improved potency and drug-like properties. This guide will compare three such prominent HDAC inhibitors that are either in clinical use or advanced stages of development.

Comparative Efficacy of Selected HDAC Inhibitors

The efficacy of HDAC inhibitors can be evaluated through various metrics, including their inhibitory concentration (IC50) against different HDAC isoforms, their effects on cancer cell lines in vitro, and their performance in in vivo models and clinical trials.

CompoundClass/SelectivityFDA ApprovalKey IndicationsIn Vitro Potency (IC50)
Vorinostat (SAHA) Pan-HDAC inhibitor (Classes I, II, and IV)YesCutaneous T-cell lymphoma (CTCL)[3][5]10–50 nM against HDACs[6]
Entinostat Class I selective HDAC inhibitor (HDAC1, HDAC3)InvestigationalBreast cancer, lung cancer, hematologic malignancies[4][7]Potent and selective for Class I HDACs[4]
Panobinostat Pan-HDAC inhibitorYesMultiple myeloma[8][9]Nanomolar concentrations[8]

Vorinostat (SAHA) , the first FDA-approved HDAC inhibitor, demonstrates broad activity against multiple HDAC classes.[5][10] Its approval for cutaneous T-cell lymphoma (CTCL) was a landmark in the clinical validation of HDAC inhibition as a therapeutic strategy.[3] Clinical trials have also explored its potential in various solid and hematological malignancies.[3][10]

Entinostat exhibits selectivity for Class I HDACs, which may offer a more targeted therapeutic window with a potentially different side-effect profile compared to pan-HDAC inhibitors.[1][4] It has shown promising activity in combination with other therapies, particularly in breast cancer.[4][7] Its mechanism involves not only direct effects on tumor cells but also immunomodulatory actions that can enhance the efficacy of immunotherapies.[11][12]

Panobinostat is a potent pan-HDAC inhibitor approved for the treatment of multiple myeloma in combination with other agents.[8][9] Its mechanism of action involves the induction of cell cycle arrest and apoptosis in malignant cells through the acetylation of both histone and non-histone proteins.[8][13]

Mechanistic Insights and Signaling Pathways

The anti-cancer effects of these HDAC inhibitors are mediated through complex signaling pathways. A primary mechanism involves the re-expression of tumor suppressor genes.

HDAC_Inhibition_Pathway HDACs Histone Deacetylases (HDACs) Histones Histone Proteins HDACs->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) HDAC_Inhibitors HDAC Inhibitors (e.g., Vorinostat, Entinostat, Panobinostat) HDAC_Inhibitors->HDACs Inhibition Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Histones->Open_Chromatin Acetylation Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, p53) Chromatin->Tumor_Suppressor Silencing Open_Chromatin->Tumor_Suppressor Activation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Differentiation Cell Differentiation Tumor_Suppressor->Differentiation Anti_Tumor Anti-Tumor Effects Cell_Cycle_Arrest->Anti_Tumor Apoptosis->Anti_Tumor Differentiation->Anti_Tumor Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Seeding Seed Cancer Cells Treatment Treat with HDAC Inhibitor Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-acetyl-H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Visualization Visualization & Image Analysis Secondary_Ab->Visualization

Caption: Workflow for Western Blot analysis of histone acetylation.

Conclusion

The development of HDAC inhibitors represents a significant advancement in cancer therapy, particularly for hematological malignancies. While direct comparative data for "4-(2-Methoxy-phenylcarbamoyl)-butyric acid" is limited, the analysis of well-established analogs like Vorinostat, Entinostat, and Panobinostat provides a robust framework for understanding the efficacy and mechanisms of this class of drugs. Pan-HDAC inhibitors like Vorinostat and Panobinostat have demonstrated broad efficacy, while class-selective inhibitors like Entinostat offer the potential for a more targeted approach. The continued exploration of novel butyric acid derivatives and their analogs holds promise for the development of next-generation epigenetic therapies with improved efficacy and safety profiles.

References

  • Histone Deacetylase Inhibitors in Clinical Studies as Templ
  • Clinical Trials Using Histone Deacetylase Inhibitor - NCI. (Source)
  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. (Source)
  • Entinostat – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (Source)
  • Clinical Studies of Histone Deacetylase Inhibitors - AACR Journals. (Source)
  • Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma - American Health & Drug Benefits. (Source)
  • Entinostat: a promising treatment option for patients with advanced breast cancer - PMC. (Source)
  • Current HDAC Inhibitors in Clinical Trials - CHIMIA. (Source)
  • Entinostat: A Technical Guide to the Mechanism of Action of a Class I HDAC Inhibitor - Benchchem. (Source)
  • Vorinost
  • What is the mechanism of Entinostat?
  • Vorinostat (SAHA, MK0683) – HDAC Inhibitor | APExBIO. (Source)
  • What is Entinostat used for?
  • Panobinostat: a novel mechanism of action shows promise in multiple myeloma. (Source)
  • Panobinost
  • Vorinost
  • Vorinostat (SAHA) and Breast Cancer: An Overview - MDPI. (Source)
  • Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC. (Source)
  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling P
  • Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC. (Source)
  • Macrophage production of inflammatory mediators is potently inhibited by a butyric acid derivative demonstrated to inactivate antigen-stimul
  • 2-Amino-4-[1-(carboxymethyl-carbamoyl)-2-(4-methyl-3-oxo-1-phenyl-pentylsulfanyl)-ethylcarbamoyl]-butyric acid - PubChem. (Source)
  • Efficacy of butyrate analogues in HT-29 cancer cells - PubMed. (Source)
  • 4-{(Morpholine-4-carbonyl)-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]amino}butyric acid methyl ester | C19H22F6N2O5 | CID 11525705 - PubChem. (Source)
  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. (Source)
  • 2-(3,4-Dimethoxy-phenyl)-4-methylcarbamoyl-butyric acid methyl ester - MOLBASE. (Source)
  • Butyric acid and prospects for creation of new medicines based on its deriv
  • 4-Sodium phenyl butyric acid has both efficacy and counter-indicative effects in the treatment of Col4a1 disease - PubMed. (Source)
  • 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone - PubMed. (Source)
  • Metabolite mimicry identifies butyrate analogs with select protective functions in the intestinal mucosa - PMC. (Source)
  • Butanoic acid - NMPPDB. (Source)
  • Derivatives of butyric acid as potential anti-neoplastic agents - PubMed. (Source)
  • Butyrate Improves Skin/Lung Fibrosis and Intestinal Dysbiosis in Bleomycin-Induced Mouse Models - MDPI. (Source)
  • Microbial metabolite butyrate promotes anti-PD-1 antitumor efficacy by modulating T cell receptor signaling of cytotoxic CD8 T cell - PMC. (Source)
  • Microbial metabolite butyrate-prodrug polymeric micelles demonstrate therapeutic efficacy in pre-clinical models of food allergy and colitis | bioRxiv. (Source)
  • 4-(2-(3-benzyloxy-4-methoxy-phenyl)-ethylcarbamoyl)-butyric acid - ChemicalBook. (Source)
  • The Beneficial Effects of a N-(1-Carbamoyl-2-phenyl-ethyl)

Sources

Publish Comparison Guide: Cross-Validation of Experimental Results for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-(2-Methoxy-phenylcarbamoyl)-butyric acid (CAS: 401629-34-3), also known as 5-((2-methoxyphenyl)amino)-5-oxopentanoic acid , represents a specific structural class of glutaric acid derivatives characterized by an N-aryl amide linkage. While often utilized as a chemical intermediate or a structural probe in Structure-Activity Relationship (SAR) studies—particularly for histone deacetylase (HDAC) inhibitors or chemical chaperones—its specific validation requires rigorous cross-referencing against established standards.

This guide provides a technical framework for researchers to cross-validate experimental results obtained with this compound. By comparing its physicochemical and functional properties against established alternatives like 4-Phenylbutyric Acid (4-PBA) and Vorinostat (SAHA) , scientists can ensure the integrity of their data, distinguishing true biological activity from artifacts caused by impurities or instability.

Why Cross-Validation is Critical
  • Structural Ambiguity: The amide linkage introduces susceptibility to hydrolysis not present in alkyl-chain analogs (e.g., 4-PBA), potentially confounding stability data.

  • Purity Profiling: Commercial synthesis often involves glutaric anhydride and o-anisidine; unreacted starting materials can mimic biological activity.

  • Functional Specificity: Differentiating between non-specific chemical chaperone activity and specific target engagement (e.g., HDAC inhibition).

Chemical Identity & Purity Validation

Before assessing biological function, the compound's identity must be unequivocally established. The "alternatives" in this context are the starting materials (potential contaminants) and structural analogs used as reference standards.

Structural Verification Protocol

Objective: Confirm the integrity of the amide bond and the presence of the 2-methoxy substituent.

Methodology:

  • 1H-NMR (DMSO-d6, 400 MHz):

    • Key Diagnostic Signal: The amide proton (-NH-) typically appears as a singlet downfield (δ 9.0–10.0 ppm).

    • Methoxy Group: A sharp singlet at δ ~3.8 ppm (3H).

    • Aliphatic Chain: Multiplets for the glutaric chain (C2, C3, C4 protons) at δ 1.8–2.4 ppm.

  • LC-MS (ESI):

    • Target Mass: Calculated MW = 237.25 g/mol .

    • Mode: Positive mode [M+H]+ = 238.25; Negative mode [M-H]- = 236.25.

Comparative Purity Analysis

Alternative/Impurity: o-Anisidine (Starting material, toxic) and Glutaric Acid (Hydrolysis product).

Table 1: HPLC Retention Time & Spectral Characteristics Comparison

CompoundRetention Time (Rel)*UV Max (nm)Mass Spec SignatureRole in Assay
4-(2-Methoxy-phenylcarbamoyl)-butyric acid 1.00 (Ref) 245, 280 238.2 [M+H]+ Target Analyte
o-Anisidine~0.85235, 285124.1 [M+H]+Toxic Impurity
Glutaric Acid~0.20<210131.1 [M-H]-Hydrolysis Product
4-PBA (Alternative)~1.20210, 258163.1 [M-H]-Stable Analog

*Note: Relative Retention Time (RRT) based on C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient.

Functional Stability & Biological Validation

The primary functional difference between 4-(2-Methoxy-phenylcarbamoyl)-butyric acid and its alternatives lies in the amide linker . This linker provides hydrogen-bonding potential but introduces hydrolytic instability.

Stability Cross-Validation (Plasma/Buffer)

Hypothesis: Unlike 4-PBA (carbon chain), this compound may degrade into o-anisidine and glutaric acid in plasma or acidic media.

Protocol:

  • Incubation: 10 µM compound in PBS (pH 7.4) and Human Plasma at 37°C.

  • Sampling: 0, 1, 4, 24 hours.

  • Analysis: LC-MS/MS monitoring parent depletion.

Figure 1: Degradation Pathway & Stability Logic

StabilityPathway Parent 4-(2-Methoxy-phenylcarbamoyl)- butyric acid (Target) Intermediate Tetrahedral Intermediate Parent->Intermediate Hydrolysis (Esterase/pH) Product1 Glutaric Acid (Inactive) Intermediate->Product1 Product2 o-Anisidine (Toxic/Active) Intermediate->Product2 Alternative 4-PBA (Stable Analog) Alternative->Alternative No Degradation (24h)

Caption: Comparative stability pathway. Unlike the stable 4-PBA, the target compound is susceptible to amidase-mediated hydrolysis, yielding distinct metabolites.

Biological Activity Benchmarking (HDAC Inhibition/Chaperone)

If evaluating this compound as an HDAC inhibitor or chemical chaperone, it must be benchmarked against Vorinostat (SAHA) (high potency) and 4-PBA (low potency, high stability).

Table 2: Comparative Biological Profile

Feature4-(2-Methoxy-phenylcarbamoyl)-butyric acid4-Phenylbutyric Acid (4-PBA)Vorinostat (SAHA)
Linker Type Amide (Rigid, Polar)Alkyl (Flexible, Hydrophobic)Hydroxamic Acid (Chelator)
Primary Target Putative HDAC / ChaperoneChaperone / Weak HDACClass I/II HDACs
Potency (Est.) Low-Mid µM rangemM rangenM range
Validation Check Must control for o-anisidine toxicity Validated ChaperoneValidated Inhibitor

Experimental Workflow for Validation: To confirm activity is intrinsic to the molecule and not a degradation product:

  • Assay A: Treat cells with Parent Compound.

  • Assay B (Control): Treat cells with equimolar o-anisidine + glutaric acid.

  • Result Interpretation:

    • If A > B : Activity is intrinsic to the amide structure.

    • If A = B : Activity is likely due to hydrolysis products.

Comprehensive Validation Workflow

This flowchart outlines the decision matrix for researchers validating this specific compound.

ValidationWorkflow Start Start: Experimental Result (e.g., Cell Death/Inhibition) PurityCheck Step 1: Purity Analysis (LC-MS/NMR) Start->PurityCheck ImpurityFound Impurity > 5%? (e.g., o-Anisidine) PurityCheck->ImpurityFound Purify Re-Purify Compound ImpurityFound->Purify Yes StabilityCheck Step 2: Stability Assay (24h Media Incubation) ImpurityFound->StabilityCheck No Purify->PurityCheck Stable Stable > 90%? StabilityCheck->Stable DecompControl Run Control: Test Breakdown Products Stable->DecompControl No Compare Step 3: Benchmark vs 4-PBA Stable->Compare Yes DecompControl->Compare Valid Validated Result: Intrinsic Activity Confirmed Compare->Valid Distinct Profile Artifact Artifact: Activity due to Impurity/Degradation Compare->Artifact Matches Control

Caption: Step-by-step decision tree for validating experimental data, distinguishing intrinsic activity from artifacts.

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21092669, 5-[(2-methoxyphenyl)amino]-5-oxopentanoic acid. Retrieved from [Link]

  • HDAC Inhibitor Methodology

    • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Journal of Biomedical Research. Retrieved from [Link]

  • Chemical Chaperone Comparison (4-PBA)

    • Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. International Journal of Biochemistry & Cell Biology. Retrieved from [Link]

  • Amide Bond Stability Protocols: Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for stability assays).

Validating Specificity: Negative Control Architectures for 4-(2-Methoxy-phenylcarbamoyl)-butyric Acid Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid —a compound structurally characteristic of histone deacetylase (HDAC) inhibitors, chemical chaperones, and affinity ligands—the distinction between specific target engagement and non-specific physicochemical artifacts (e.g., pH perturbation, metal chelation, aggregation) is the primary experimental challenge.[1]

This guide rejects the standard "vehicle control only" approach. Instead, it establishes a triangulated control strategy designed to rigorously validate the pharmacophore. We define the active compound as a Zinc-Binding Group (ZBG) (the carboxylic acid) linked to a Hydrophobic Cap (the 2-methoxy-phenyl group) via a spacer.[2] The negative controls must systematically dismantle these features to prove causality.

Part 1: The Hierarchy of Controls

To publish high-impact data, you must demonstrate that the biological effect disappears when the specific molecular features of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid are altered.[2]

1. The Functional Negative Control (The "Dead" Head)
  • Compound: Methyl ester of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid.[2]

  • Rationale: The free carboxylic acid (COOH) is the critical warhead for enzymes like HDACs or MMPs (coordinating the catalytic Zinc) or for ionic interactions in protein folding.

  • Mechanism: Esterification caps the ZBG. The molecule retains the exact size, shape, and hydrophobicity (actually slightly increases lipophilicity) but loses its ability to coordinate metal ions or form salt bridges.[1]

  • Outcome: If the methyl ester is equally active to the parent acid, your compound is likely acting via non-specific membrane disruption or aggregation, not specific active-site binding.[1]

2. The Steric Negative Control (The Regioisomer)
  • Compound: 4-(4 -Methoxy-phenylcarbamoyl)-butyric acid (Para-isomer) or 4-(3 -Methoxy...)-butyric acid (Meta-isomer).[2]

  • Rationale: The "2-methoxy" (ortho) position creates a specific steric twist and intramolecular hydrogen bonding pattern that defines the shape of the "Cap."

  • Mechanism: Moving the methoxy group to the para-position flattens the molecule and alters the electronic distribution without changing the molecular weight or chemical formula.

  • Outcome: If the para-isomer is inactive , you have proven that the specific 3D conformation of the 2-methoxy group is essential for binding (Stereospecificity).

3. The "Naked" Linker Control
  • Compound: Glutaric Acid (or Glutaric Anhydride hydrolysis product) / N-propyl-succinamic acid.[2]

  • Rationale: To prove the hydrophobic phenyl cap is necessary.

  • Mechanism: Removes the aromatic cap entirely, leaving only the acidic tail.[1]

  • Outcome: Validates that the acidity alone (pH effect) is not responsible for the phenotype.

Part 2: Comparative Performance Guide

The following table contrasts the expected performance of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid against its requisite controls in a standard enzymatic inhibition or cell-viability assay.

Experimental AgentRoleExpected IC50 / ActivityInterpretation of Deviation
4-(2-Methoxy-phenylcarbamoyl)-butyric acid Test Article High (e.g., nM - µM range) N/A
Vehicle (DMSO <0.1%) Baseline ControlNo ActivityIf active, solvent toxicity is confounding data.[2]
Methyl Ester Analog Functional Negative No Activity (>100x IC50) CRITICAL: If active, the mechanism is non-specific (e.g., aggregation/detergent effect).[1]
4-Methoxy (Para) Isomer Steric ControlReduced Activity (10-50x lower)If equally active, the binding pocket is promiscuous/large (low specificity).[2]
4-Phenylbutyric Acid (4-PBA) Positive BenchmarkModerate ActivityUsed to benchmark potency.[2] Your compound should ideally outperform 4-PBA to justify novelty.
Glutaric Acid pH/Acid ControlNo ActivityIf active, your buffer capacity is insufficient; effects are due to acidification.[1]
Part 3: Detailed Experimental Protocols
Protocol A: The "Ester Masking" Validation Assay

Use this protocol to rule out non-specific toxicity.

  • Synthesis/Sourcing: Obtain the methyl ester derivative. If unavailable commercially, treat the parent acid with trimethylsilyldiazomethane (TMS-CHN2) in methanol/benzene (rapid, mild esterification) and purify via silica flash chromatography.[1]

  • Preparation: Dissolve both Parent Acid and Methyl Ester in 100% DMSO to create 100 mM stocks.

  • Cellular Treatment:

    • Seed cells (e.g., HeLa or specific disease model) at 5,000 cells/well.[1]

    • Treat with dose-response curve: 0, 1, 10, 50, 100 µM.[1]

    • Crucial Step: Incubate for 24-48 hours.

  • Readout: Perform CellTiter-Glo (ATP) or Western Blot for specific marker (e.g., Acetylated Histone H3).[2]

  • Success Criteria:

    • Parent Acid: Increases Acetyl-H3 (if HDACi) or restores folding (if Chaperone).[2]

    • Methyl Ester: Zero effect on Acetyl-H3, even if it shows slight toxicity at high doses.[1][2]

Protocol B: The pH-Controlled "Naked" Assay

Carboxylic acids can lower culture media pH, triggering stress responses (e.g., HSP induction) that mimic drug activity.[1]

  • Buffer Setup: Prepare culture media with 25 mM HEPES (extra buffering).

  • Treatment:

    • Arm 1: 4-(2-Methoxy-phenylcarbamoyl)-butyric acid (1 mM).[2]

    • Arm 2: Glutaric Acid (1 mM).

    • Arm 3: Untreated Media.

  • pH Check: Measure pH of media after addition. If Arm 1 or Arm 2 drops by >0.2 pH units, neutralize with 1N NaOH before adding to cells.[1]

  • Readout: Measure target protein levels. If Glutaric Acid (Arm 2) induces the effect, your compound is a false positive acting as a generic acid.[1]

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the "Decision Tree" for interpreting negative control results.

ControlLogic Start Start: Observed Biological Effect (e.g., Cell Death / Protein Acetylation) TestEster Test 1: Methyl Ester Control (Blocks ZBG/Acid) Start->TestEster EsterActive Result: Ester is ACTIVE TestEster->EsterActive Same potency as parent EsterInactive Result: Ester is INACTIVE TestEster->EsterInactive Loss of potency ConclusionFalse CONCLUSION: Non-Specific Effect (Membrane lysis, Aggregation, PAINS) EsterActive->ConclusionFalse TestRegio Test 2: Para-Methoxy Isomer (Steric Mismatch) EsterInactive->TestRegio RegioActive Result: Isomer is ACTIVE TestRegio->RegioActive Equipotent RegioInactive Result: Isomer is INACTIVE TestRegio->RegioInactive Potency drops >10x ConclusionWeak CONCLUSION: Low Specificity (Promiscuous Binder) RegioActive->ConclusionWeak ConclusionTrue CONCLUSION: Validated Specific Target (Pharmacophore Confirmed) RegioInactive->ConclusionTrue

Caption: Logic flow for validating 4-(2-Methoxy-phenylcarbamoyl)-butyric acid. The Methyl Ester control distinguishes specific binding from chemical artifacts.

References
  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery.[1] Nature, 513(7519), 481–483.[1] [Link]

    • Context: Defines PAINS and the necessity of structural negative controls to rule out aggreg
  • Kolb, P., et al. (2009). Structure-based discovery of specific inhibitors.[1] Journal of Medicinal Chemistry. [Link]

    • Context: Discusses the importance of "inactive analogs" (like the methyl ester) in validating docking predictions for carboxylic acid-containing inhibitors.
  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents.[1] Molecules, 20(3), 3898–3941.[1] [Link]

    • Context: Provides the structural basis for 4-phenylbutyric acid derivatives and the role of the zinc-binding group (ZBG) which necessitates the ester-control strategy.[2]

  • Aldrich, C. (2016). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. [Link]

    • Context: Specifically addresses carboxylic acids as frequent false positives in biological assays due to pH and redox cycling.

Sources

A Comparative Analysis of 4-(2-Methoxy-phenylcarbamoyl)-butyric Acid: A Novel Compound with Potential Histone Deacetylase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel compound, 4-(2-Methoxy-phenylcarbamoyl)-butyric acid, against a panel of well-characterized histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and medicinal chemistry.

Introduction: The Epigenetic Landscape and the Role of HDACs

Gene expression is intricately regulated by the dynamic structuring of chromatin, a complex of DNA and histone proteins. The post-translational modification of histones, particularly the acetylation and deacetylation of lysine residues, is a key epigenetic mechanism governing chromatin accessibility and, consequently, gene transcription.[1] Histone acetyltransferases (HATs) add acetyl groups, leading to a more relaxed chromatin structure and transcriptional activation, while histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[1]

The HDAC family comprises 18 isoforms, broadly categorized into four classes based on their homology to yeast proteins.[2] Classes I, II, and IV are zinc-dependent enzymes and are the primary targets for most clinically relevant HDAC inhibitors.[2][3] Dysregulation of HDAC activity is a hallmark of numerous cancers, where the aberrant silencing of tumor suppressor genes contributes to malignant transformation and progression.[2] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents, with several compounds approved for the treatment of hematological malignancies and many more in clinical trials.[4][5] These inhibitors can induce cancer cell cycle arrest, differentiation, and apoptosis.[5]

This guide focuses on the characterization of a novel compound, 4-(2-Methoxy-phenylcarbamoyl)-butyric acid. Based on its structural features—a potential zinc-binding group (the carboxylic acid), a linker region (the butyric acid chain), and a capping group (the 2-methoxyphenylcarbamoyl moiety)—we hypothesize that this compound may function as an HDAC inhibitor. To explore this potential, we present a comprehensive comparative analysis against three well-established HDAC inhibitors:

  • Vorinostat (SAHA): A potent, non-selective (pan-HDAC) inhibitor, serving as a benchmark for broad HDAC inhibition.[6]

  • Entinostat (MS-275): A selective inhibitor of class I HDACs (HDAC1, 2, and 3), allowing for an assessment of class selectivity.[7][8]

  • Valproic Acid (VPA): A less potent, short-chain fatty acid HDAC inhibitor, providing a lower-end comparison for inhibitory activity.[9][10]

This guide will detail the experimental workflows and comparative data necessary to elucidate the potential mechanism of action and therapeutic promise of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid.

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors typically exert their effects by binding to the active site of HDAC enzymes. The zinc ion in the active site is crucial for the deacetylase activity, and many inhibitors chelate this ion, thereby blocking the enzyme's function. This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of silenced genes, including tumor suppressor genes.[1][11]

Caption: Mechanism of HDAC Inhibition.

Comparative Experimental Analysis

To rigorously evaluate 4-(2-Methoxy-phenylcarbamoyl)-butyric acid, a series of in vitro and cellular assays are proposed. The following sections provide detailed protocols and frameworks for data comparison.

Experimental_Workflow start Start: Synthesize & Purify 4-(2-Methoxy-phenylcarbamoyl)-butyric acid enzymatic_assay In Vitro HDAC Enzymatic Assay (Determine IC50 values) start->enzymatic_assay western_blot Cellular Assay: Western Blot (Confirm histone hyperacetylation) enzymatic_assay->western_blot proliferation_assay Cellular Assay: Proliferation (Determine GI50 values) western_blot->proliferation_assay apoptosis_assay Cellular Assay: Apoptosis (Annexin V/PI Staining) proliferation_assay->apoptosis_assay data_analysis Comparative Data Analysis (vs. Vorinostat, Entinostat, VPA) apoptosis_assay->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Experimental Workflow for Comparative Analysis.

In Vitro HDAC Enzymatic Activity

The initial step is to determine the direct inhibitory effect of the test compound on HDAC enzyme activity. A fluorometric or colorimetric assay is suitable for this purpose, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Fluorometric HDAC Activity Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare serial dilutions of the test compound, Vorinostat, Entinostat, and Valproic Acid in DMSO, then further dilute in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 40 µL of assay buffer, 10 µL of the diluted compound, and 40 µL of the diluted HDAC enzyme.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of developer solution containing Trichostatin A (a potent HDAC inhibitor) and a protease (e.g., trypsin).[12]

    • Incubate at 37°C for 20 minutes.

  • Data Acquisition:

    • Measure fluorescence using a microplate reader (e.g., excitation at 390 nm, emission at 460 nm).[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.

Comparative Data: In Vitro HDAC Inhibition (IC50)

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)Selectivity
4-(2-Methoxy-phenylcarbamoyl)-butyric acid HypotheticalHypotheticalHypotheticalHypotheticalTo be determined
Vorinostat (SAHA) 10[13]~10-2020[13]~10-50[14]Pan-HDAC
Entinostat (MS-275) 243[7][8]453[7][8]248[7][8]>10,000[8]Class I selective
Valproic Acid (VPA) ~400,000~400,000~400,000>20,000,000[15]Weak, Class I

Note: IC50 values can vary depending on assay conditions.

Cellular Activity: Histone Acetylation

To confirm that the compound inhibits HDACs within a cellular context, we will measure the levels of acetylated histones in treated cells using Western blotting. An increase in acetylated histones H3 and H4 is a direct indicator of HDAC inhibition.[16]

Experimental Protocol: Western Blot for Acetylated Histones

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT-116 colon cancer cells) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound and known inhibitors for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20 µg) on a 15% SDS-polyacrylamide gel.[16]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetyl-Histone H3, acetyl-Histone H4, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.[17][18]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensities and normalize the acetylated histone levels to the loading control.

Cellular Activity: Anti-proliferative Effects

A key therapeutic outcome of HDAC inhibition is the suppression of cancer cell growth. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[21]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and known inhibitors for 72 hours.[21]

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.

Comparative Data: Anti-proliferative Activity (GI50/IC50 in µM)

CompoundHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)K562 (Leukemia)
4-(2-Methoxy-phenylcarbamoyl)-butyric acid HypotheticalHypotheticalHypotheticalHypothetical
Vorinostat (SAHA) ~2.5-5.0~2.5-5.00.75[24]~1.0-3.0
Entinostat (MS-275) ~1.0-5.0~1.0-5.0~0.5-2.00.589[25]
Valproic Acid (VPA) >1,000[9]>1,000>1,000~1,000-2,000[10]

Note: GI50/IC50 values are highly cell line-dependent.

Cellular Activity: Apoptosis Induction

HDAC inhibitors are known to induce apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment:

    • Culture cancer cells and treat them with the test compound and known inhibitors at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.[27]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[28]

    • Incubate for 15 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive, PI negative cells are considered early apoptotic.

    • FITC-Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Discussion and Conclusion

This guide outlines a systematic approach to the comparative analysis of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid against established HDAC inhibitors. By following the detailed protocols, researchers can generate robust data to test the hypothesis that this novel compound acts as an HDAC inhibitor.

The hypothetical data presented in the tables serves as a framework for evaluating the potential of 4-(2-Methoxy-phenylcarbamoyl)-butyric acid. A potent and selective inhibition of specific HDAC isoforms, coupled with strong anti-proliferative and pro-apoptotic activity in cancer cell lines, would warrant further investigation. Key differentiators to consider would be:

  • Potency: Does the novel compound exhibit IC50 values in the nanomolar or low micromolar range, comparable to Vorinostat or Entinostat?

  • Selectivity: Does it show selectivity for Class I HDACs like Entinostat, or is it a pan-inhibitor like Vorinostat? Isoform-selective inhibitors may offer an improved therapeutic window with fewer side effects.[3]

  • Cellular Efficacy: Are the in vitro enzymatic activities correlated with on-target effects (histone hyperacetylation) and desired downstream cellular outcomes (growth inhibition and apoptosis)?

References

  • Inks, E. S., et al. (2016). Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity. ACS Medicinal Chemistry Letters, 7(10), 945–950. Retrieved from [Link][2]

  • Sana, S., et al. (2023). The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. International Journal of Molecular Sciences, 24(14), 11447. Retrieved from [Link][1]

  • Hai, Y., & Christianson, D. W. (2016). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current opinion in structural biology, 41, 1–10. Retrieved from [Link][11]

  • Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in enzymology, 604, 329–352. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Structural class of histone deacetylase inhibitors. Retrieved from [Link][29]

  • ResearchGate. (n.d.). IC 25 and IC 50 values for the effects of VPA on cell growth. Retrieved from [Link][30]

  • Salvucci, A., et al. (2012). Histone Deacetylase Inhibitors: Structure-Based Modeling and Isoform-Selectivity Prediction. Journal of chemical information and modeling, 52(8), 2187–2200. Retrieved from [Link][3]

  • EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved from [Link]

  • Gottlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO journal, 20(24), 6969–6978. Retrieved from [Link][31]

  • Kato, S., et al. (2014). Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma. Oncology reports, 31(4), 1592–1598. Retrieved from [Link][9]

  • Verhagen, C. V., et al. (2021). The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation. Cancers, 13(16), 4165. Retrieved from [Link][10]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (2025). In vitro assays for the determination of histone deacetylase activity. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][21]

  • Gurvich, N., et al. (2004). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Cancer research, 64(19), 6836–6842. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][23]

  • Protocol Exchange. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link][26]

  • Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link][28]

  • Abbexa. (2025). A comprehensive guide to apoptosis detection. Retrieved from [Link]

  • O'Byrne, K. J., et al. (2014). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875–881. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Western blot detection of histone 3 acetylation/methylation levels.... Retrieved from [Link][17]

  • Canitano, A., et al. (2020). Histone Deacetylase Inhibitors Valproic Acid and Vorinostat Enhance Trastuzumab-Mediated Antibody-Dependent Cell-Mediated Phagocytosis. Frontiers in immunology, 10, 3037. Retrieved from [Link]

  • Rasmussen, T. A., et al. (2013). Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation. Human vaccines & immunotherapeutics, 9(5), 993–1001. Retrieved from [Link]

  • Shakeri, H., et al. (2018). effect of valproic acid in comparison with vorinostat on cell growth inhibition and apoptosis. Advanced biomedical research, 7, 34. Retrieved from [Link][5]

  • Barton, K. M., et al. (2014). Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells. AIDS (London, England), 28(10), 1449–1457. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Hazard Assessment by Chemical Analogy

4-(2-Methoxy-phenylcarbamoyl)-butyric acid is a solid, likely a powder, at room temperature. Its primary hazards can be inferred from its structure:

  • Carboxylic Acid Moiety: The butyric acid "tail" imparts acidic properties. Analogous compounds like butyric acid and 4-phenylbutyric acid are known to be corrosive or irritants, capable of causing significant skin, eye, and respiratory tract irritation.[1][2][3] Contact can lead to burns, and inhalation of dust can irritate the nose, throat, and lungs.[1][3]

  • Anilide and Phenyl Groups: The substituted phenylcarbamoyl "head" introduces complexities common to aromatic amides. While the specific toxicology is unknown, this class of compounds warrants careful handling to avoid systemic effects.

  • Physical Form (Solid/Powder): The primary route of unintentional exposure for powdered chemicals is through the inhalation of airborne particulates during handling, such as weighing and transferring.[4][5]

Based on these analogs, the following hazards should be assumed:

Potential Hazard Classification Rationale & Primary Analogs
Skin Corrosion/Irritation Category 1/2 (Assume Irritant, potential for Corrosion)Carboxylic acids are known skin irritants and can be corrosive.[1][3][6][7][8]
Serious Eye Damage/Irritation Category 1/2 (Assume Serious Irritant)Direct contact of acidic powders with eyes can cause severe irritation or damage.[3][6][7]
Respiratory Irritation STOT SE 3Inhalation of fine dust can irritate the entire respiratory tract.[3]
Acute Oral Toxicity Category 4 (Harmful if Swallowed)Assumed based on the general toxicity profile of similar functionalized organic acids.[6][8][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must align with the specific task and the quantities being handled.

Task Level Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Small-Scale Handling (<1g, in solution)Not required if handled exclusively in a certified chemical fume hood.Chemical splash goggles (ANSI Z87.1 certified).[10]Single pair of nitrile gloves.Fully-buttoned laboratory coat.
Weighing & Transfer (Solid form, any quantity)Air-purifying respirator (APR) with N95 or P100 filters. A half-mask respirator is recommended.Chemical splash goggles.Double-gloving with nitrile gloves is recommended to prevent contamination during doffing.Fully-buttoned laboratory coat.
Large-Scale Operations (>10g or bulk transfers)Air-purifying respirator (APR) with P100 filters.Chemical splash goggles and a full-face shield.[10][11]Heavy-duty nitrile or neoprene gloves.Laboratory coat and a chemical-resistant apron.[10]
Causality of PPE Choices:
  • Respiratory Protection: The primary risk when handling powders is aerosolization. A respirator is not merely a suggestion but a critical barrier to prevent airborne particles from entering the respiratory system, which is a direct route for systemic exposure.[4][5]

  • Eye Protection: Chemical splash goggles provide a 360-degree seal around the eyes, which standard safety glasses do not. This is crucial for protecting against fine powders that can easily become airborne and circumvent the frame of regular glasses.[10]

  • Hand Protection: Nitrile gloves offer good protection against a wide range of chemicals for incidental contact.[10] Double-gloving during powder handling allows the user to remove the outer, contaminated pair of gloves before touching clean surfaces (e.g., fume hood sash, notebooks), thus preventing the spread of contamination.

  • Body Protection: A lab coat protects personal clothing and skin from incidental contact. A chemical-resistant apron provides an additional barrier during tasks with a higher splash or spill potential.[5][10]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is essential for minimizing exposure and ensuring reproducible safety.

Experimental Workflow: Step-by-Step
  • Preparation & Pre-Flight Check:

    • Ensure the chemical fume hood has been certified within the last year.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

    • Don all required PPE as specified in the table above.

    • Place a plastic-backed absorbent liner on the work surface of the fume hood or balance.

  • Weighing and Transfer (Inside Fume Hood or Ventilated Enclosure):

    • Carefully open the container with the solid compound. Avoid any sudden movements that could create a dust cloud.

    • Use a dedicated spatula to transfer the desired amount of powder to a weigh boat.

    • Once weighing is complete, securely cap the stock container.

    • Gently tap the weigh boat to transfer the solid into the receiving flask.

  • Solubilization:

    • Slowly add the desired solvent to the flask containing the solid, directing the stream down the inner wall of the flask to avoid splashing.

    • If necessary, cap the flask and mix using a vortex or stir plate.

  • Decontamination and Doffing:

    • Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth (e.g., with 70% ethanol or water, depending on compatibility).

    • Dispose of all solid waste (weigh boats, contaminated wipes, outer gloves) into a designated hazardous waste bag inside the fume hood.

    • Remove the lab coat and apron, turning them inward to contain any potential surface contamination.

    • Remove the face shield and goggles.

    • Remove the inner pair of gloves and wash hands thoroughly with soap and water.

Workflow Visualization

G cluster_prep 1. Preparation cluster_handling 2. Material Handling (In Hood) cluster_cleanup 3. Decontamination cluster_doffing 4. Doffing PPE prep1 Verify Fume Hood Certification prep2 Assemble Equipment in Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 weigh Weigh Solid Compound prep3->weigh Begin Work transfer Transfer to Glassware weigh->transfer solubilize Add Solvent & Dissolve transfer->solubilize decon Clean Surfaces & Equipment solubilize->decon Experiment Complete dispose Dispose of Solid Waste (Gloves, Wipes) decon->dispose doff_coat Remove Lab Coat & Apron dispose->doff_coat doff_face Remove Goggles/ Face Shield doff_coat->doff_face doff_gloves Remove Gloves doff_face->doff_gloves wash Wash Hands Thoroughly doff_gloves->wash

Caption: Safe handling workflow for 4-(2-Methoxy-phenylcarbamoyl)-butyric acid.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[6][9][12] Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.[9]

  • Small Spill (<1g): Wearing appropriate PPE, gently cover the spill with an absorbent material. Carefully scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent and then soap and water.

  • Large Spill (>1g): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation: Never mix waste streams.[13] This compound and its associated waste should not be mixed with bases, strong oxidizing agents, or other incompatible materials.[2][13]

  • Solid Waste:

    • Type: Contaminated gloves, wipes, weigh boats, absorbent pads, and any unrecoverable spilled material.

    • Container: Place in a clearly labeled, sealed plastic bag or container designated for "Solid Hazardous Waste."

  • Liquid Waste:

    • Type: Unused solutions of the compound or reaction mixtures.

    • Container: Dispose of into a designated "Non-halogenated Organic Waste" or "Acidic Organic Waste" container, depending on the solvent used and institutional guidelines. The container must be compatible with the waste.[13] Do not pour down the drain.[14]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name of all constituents (including solvents), and their approximate concentrations.[13] The container must be kept closed at all times except when adding waste.[13]

  • Pickup: Arrange for waste pickup through your institution's EHS department.

References

  • PPE for Powder Handling: Support Oper
  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
  • Personal Protective Equipment (PPE). CHEMM.
  • Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Chemical Hazard PPE & How to Protect Workers
  • SAFETY DATA SHEET - n-Butyric acid 98%. (2023). Pfaltz & Bauer.
  • SAFETY DATA SHEET - butyric acid. (2025). Sigma-Aldrich.
  • Safety Data Sheet - Butyric Acid. (2014). Fisher Scientific.
  • Hazardous Waste and Disposal Consider
  • Chemical Waste Management Guide. Technion Israel Institute of Technology.
  • Treatment and disposal of chemical wastes in daily labor
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Hazardous Substance Fact Sheet - Butyric Acid. (2007). New Jersey Department of Health.
  • SAFETY DATA SHEET - 4-(4-Methoxyphenyl)butyric acid. (2024). Fisher Scientific.
  • butyric acid - Report. CAMEO Chemicals | NOAA.
  • Safety Data Sheet: 4-phenylbutyric acid. Chemos GmbH&Co.KG.
  • Butyric acid Safety D
  • ICSC 1334 - BUTYRIC ACID.
  • Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxy-phenylcarbamoyl)-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxy-phenylcarbamoyl)-butyric acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.